Crystal Structure and Stereochemistry of 2-Isopropylsuccinic Acid: A Comprehensive Technical Guide
Executive Summary 2-Isopropylsuccinic acid (2-IPSA) is a low-molecular-weight, branched aliphatic dicarboxylic acid that serves as a critical chiral building block in synthetic organic chemistry and natural product biosy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Isopropylsuccinic acid (2-IPSA) is a low-molecular-weight, branched aliphatic dicarboxylic acid that serves as a critical chiral building block in synthetic organic chemistry and natural product biosynthesis. Possessing a single stereocenter at the C2 position, its spatial arrangement fundamentally dictates its biological interactions and utility in drug development. This whitepaper provides an in-depth analysis of the stereochemical properties, crystallographic resolution techniques, and validated experimental workflows required to synthesize and characterize enantiopure 2-IPSA.
Stereochemistry and Biological Causality
The stereochemistry of 2-IPSA is paramount to its function. The molecule exists as two distinct enantiomers: (R)- and (S)-2-isopropylsuccinic acid. In biological systems, enzymatic enantiospecificity dictates that only one spatial arrangement will successfully bind to a target receptor or participate in a biosynthetic pathway.
For instance, the (S)-enantiomer is a unique amino-linked residue found in 1, which are cyclic depsipeptides isolated from terrestrial Streptomyces sp[1]. These natural products demonstrate targeted growth inhibitory activity against pathogens like Staphylococcus aureus and Salmonella typhimurium without inducing general cytotoxicity[1]. The specific incorporation of (S)-2-IPSA into the depsipeptide macrocycle restricts conformational flexibility, thereby optimizing the binding affinity of the molecule to its bacterial targets.
Determining the exact three-dimensional atomic arrangement of 2-IPSA requires single-crystal X-ray diffraction (SCXRD). However, pure 2-IPSA consists entirely of light atoms (Carbon, Hydrogen, Oxygen), which exhibit negligible anomalous scattering. To definitively assign the absolute configuration, researchers must introduce a heavy atom to amplify the anomalous dispersion signal.
Causality in X-Ray Design: Derivatizing 2-IPSA into a heavy-atom complex (e.g., a barium salt, zinc complex, or brominated ester) provides the strong anomalous scattering required to calculate a reliable Flack parameter. A Flack parameter near 0 indicates the correct absolute configuration, while a value near 1 indicates the inverted model.
Quantitative Crystallographic Parameters
The following table summarizes the representative physicochemical and crystallographic targets for validating 2-IPSA derivatives.
Parameter
Value / Target Specification
Molecular Formula
C₇H₁₂O₄
Molar Mass
160.17 g/mol
Chiral Center
C2
Typical Crystal System (Derivatized)
Orthorhombic or Monoclinic
Chiral Space Groups
P2₁2₁2₁ or P2₁ (Required for enantiopure crystals)
Flack Parameter Target
~0.00 (± 0.05 standard uncertainty)
R-factor (R₁)
< 0.05 (Indicates a high-resolution structure)
Validated Experimental Workflows
Protocol 1: Stereoselective Synthesis and Chiral Resolution
To obtain enantiopure (R)- or (S)-2-IPSA, a 2 using a fluorous oxazolidinone chiral auxiliary is highly effective[2]. This method is self-validating through intermediate diastereomeric excess (d.e.) measurements.
Step-by-Step Methodology:
Auxiliary Attachment: React the alkene precursor with a fluorous oxazolidinone chiral auxiliary.
Causality: The sterically demanding chiral auxiliary shields one face of the molecule, directing the incoming radical to the less hindered face and ensuring high diastereoselectivity.
Conjugate Radical Addition: Initiate the reaction using a Lewis acid (e.g., Yb(OTf)₃), an alkyl halide (isopropyl iodide), and a fluorous tin hydride at -78 °C.
Causality: The Lewis acid coordinates with the substrate, locking its conformation to maximize stereocontrol during the radical attack.
Fluorous Solid-Phase Extraction (FSPE): Pass the crude reaction mixture through a fluorous silica gel cartridge.
Causality: The fluorous tags selectively bind to the fluorous silica, allowing the complete removal of toxic organotin byproducts without the need for tedious traditional chromatography[2].
Validation Check: Analyze the intermediate via chiral HPLC. Proceed only if d.e. > 95%.
Cleavage: Hydrolyze the auxiliary using LiOH/H₂O₂ to yield enantiopure (R)-2-isopropylsuccinic acid[2].
Workflow for the stereoselective synthesis of 2-isopropylsuccinic acid.
Protocol 2: Preparation of Single Crystals for X-Ray Diffraction
Growing diffraction-quality crystals requires precise control over nucleation thermodynamics. This protocol utilizes vapor diffusion to achieve optimal crystal lattices.
Step-by-Step Methodology:
Heavy-Atom Derivatization: Convert the enantiopure 2-IPSA into a zinc(II) coordination complex.
Causality: Zinc provides the necessary electron density to generate a robust anomalous dispersion signal, enabling the precise calculation of the Flack parameter.
Solvent System Selection: Dissolve the derivatized complex in a minimal volume of high-solubility solvent (e.g., Methanol).
Vapor Diffusion Setup: Place the open sample vial inside a larger, sealed chamber containing a volatile anti-solvent (e.g., Diethyl ether).
Causality: The volatile anti-solvent slowly diffuses through the vapor phase into the sample solution. This gradual reduction in solubility prevents rapid precipitation, promoting the slow, ordered nucleation required for defect-free single crystals.
Harvesting and Cryo-Mounting: Harvest the crystals under a polarized light microscope. Coat a selected crystal in paratone oil and mount it on a goniometer cryoloop.
Causality: The paratone oil displaces surface solvent and forms a rigid glass at 100 K under a nitrogen stream, protecting the crystal from solvent loss and ice-ring formation during X-ray exposure.
Validation Check: Refine the structure and verify that the Flack parameter is ~0.00.
X-ray crystallography pipeline for determining absolute configuration.
References
Title: Ulleungamides A and B, Modified α,β-Dehydropipecolic Acid Containing Cyclic Depsipeptides from Streptomyces sp.
Title: Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal
Source: Journal of the American Chemical Society / PMC
URL
Spectroscopic Characterization of 2-Isopropylsuccinic Acid: A Comprehensive Guide to NMR and IR Analysis
Executive Summary 2-Isopropylsuccinic acid (C₇H₁₂O₄) is a critical aliphatic dicarboxylic acid utilized extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs), peptidomimetics, and c...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
2-Isopropylsuccinic acid (C₇H₁₂O₄) is a critical aliphatic dicarboxylic acid utilized extensively as a building block in the synthesis of active pharmaceutical ingredients (APIs), peptidomimetics, and complex natural products. Accurate structural verification of this molecule is paramount, as its stereochemistry and functional group integrity directly dictate its reactivity and binding affinity in downstream biological targets.
This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of 2-isopropylsuccinic acid. By synthesizing foundational organic chemistry principles with advanced analytical workflows, this guide elucidates the causality behind the molecule's unique spectral signatures—specifically focusing on the effects of its chiral center on Nuclear Magnetic Resonance (NMR) and Infrared (IR) data[1].
Structural Nuances & Mechanistic Significance
To interpret the spectroscopic data of 2-isopropylsuccinic acid accurately, one must first analyze its three-dimensional topology. The molecule features a chiral center at the C2 position, which breaks the symmetry of the adjacent molecular environments.
This asymmetry has profound implications for its NMR spectra:
Diastereotopic Methylene Protons: The two protons on the C3 carbon are adjacent to the C2 stereocenter. Consequently, they reside in distinct magnetic environments, rendering them diastereotopic. They do not appear as a simple doublet or triplet; instead, they couple with each other and the C2 proton to form a complex ABX spin system .
Diastereotopic Methyl Groups: The isopropyl moiety attached to C2 contains two methyl groups. Because of the adjacent chiral center, these two methyl groups are also diastereotopic. They will resonate at slightly different frequencies, appearing as two distinct doublets in the ¹H NMR spectrum rather than a single, integrated six-proton doublet[2].
Figure 1: Causality of diastereotopic signal splitting in the ¹H NMR spectrum.
Infrared spectroscopy provides a rapid, self-validating fingerprint of the functional groups present in 2-isopropylsuccinic acid. In the solid state, aliphatic dicarboxylic acids typically exist as hydrogen-bonded dimers. This intermolecular hydrogen bonding significantly alters the vibrational force constants of the O–H and C=O bonds[1].
Table 1: FT-IR Spectral Assignments for 2-Isopropylsuccinic Acid
Asymmetric and symmetric stretching of the isopropyl/alkyl backbone.
1710
Strong
C=O stretch
Carbonyl stretch, shifted to a lower wavenumber due to H-bonding.
1465, 1385
Medium
C–H bend
Characteristic "gem-dimethyl" bending of the isopropyl group.
1250 – 1200
Strong
C–O stretch
Single bond stretching within the carboxylic acid group.
930
Medium, Broad
O–H out-of-plane
Highly diagnostic for the presence of carboxylic acid dimers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR is the definitive tool for mapping the carbon skeleton and proton environments of 2-isopropylsuccinic acid. The data below is representative of the compound dissolved in DMSO-d₆, a polar aprotic solvent that disrupts extensive dimerization but allows for the observation of exchangeable acidic protons if the sample is rigorously anhydrous.
Highly deshielded carbonyl carbon adjacent to the C2 methine.
173.8
Quaternary
C4 (C=O)
Carbonyl carbon adjacent to the C3 methylene.
46.5
Methine (CH)
C2
Alpha-carbon shifted downfield by the adjacent electron-withdrawing COOH.
34.2
Methylene (CH₂)
C3
Alpha-carbon to the C4 carbonyl.
29.8
Methine (CH)
C5
Isopropyl branching point.
20.4
Methyl (CH₃)
C6
Diastereotopic methyl carbon.
19.7
Methyl (CH₃)
C7
Diastereotopic methyl carbon (distinct resonance from C6).
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Figure 2: Standardized workflow for the spectroscopic characterization of 2-isopropylsuccinic acid.
Protocol A: FT-IR Analysis (KBr Pellet Method)
Sample Preparation: Desiccate 2-isopropylsuccinic acid under a vacuum for 12 hours to remove trace ambient moisture, which can artificially broaden the O–H stretch region.
Matrix Assembly: Grind 1–2 mg of the analyte with 100 mg of anhydrous, IR-grade Potassium Bromide (KBr) in an agate mortar until a fine, homogeneous powder is achieved.
Pellet Pressing: Transfer the mixture to a die and press at 10 tons of pressure for 2 minutes to form a transparent pellet.
Self-Validation (Blank): Prior to sample acquisition, press a pure KBr pellet and run a background scan to subtract atmospheric CO₂ and residual water vapor.
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for a minimum of 32 co-added scans.
Protocol B: High-Resolution NMR Spectroscopy
Sample Preparation: Dissolve 15–20 mg of desiccated 2-isopropylsuccinic acid in 0.6 mL of high-purity DMSO-d₆ (100.0 atom % D, containing 0.03% v/v TMS as an internal standard).
Tube Transfer: Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any undissolved particulates that could distort magnetic field homogeneity.
Self-Validation (Lock & Shim): Lock the spectrometer to the deuterium signal of DMSO. Perform gradient shimming until the residual solvent peak (DMSO quintet at 2.50 ppm) exhibits a peak width at half-height (FWHM) of < 1.0 Hz.
¹H Acquisition: Acquire the spectrum at 400 MHz (or higher) using a 30° pulse angle, a 2-second relaxation delay, and 16–32 scans.
¹³C Acquisition: Acquire the spectrum at 100 MHz using composite pulse decoupling (CPD) to remove proton couplings, a 2-second relaxation delay, and a minimum of 1024 scans to ensure a high signal-to-noise ratio for the quaternary carbonyl carbons.
Conclusion
The spectroscopic characterization of 2-isopropylsuccinic acid requires a nuanced understanding of how its C2 chiral center impacts the magnetic environments of its aliphatic side chains. By rigorously applying the FT-IR and NMR methodologies outlined in this guide, researchers can confidently validate the structural and stereochemical integrity of this molecule, ensuring its reliability as a precursor in advanced synthetic and drug development pipelines.
References
National Institute of Standards and Technology (NIST). "Succinic acid, isopropyl- : IR Spectrum." NIST Chemistry WebBook, SRD 69.
URL:[Link]
National Center for Biotechnology Information. "2-Isopropylmalic acid." PubChem Compound Summary for CID 77. (Utilized as an authoritative structural analog for baseline stereochemical NMR behavior).
URL:[Link]
Royal Society of Chemistry. "Supporting Information for A Hydrogen Borrowing Annulation Strategy for the Stereocontrolled Synthesis of Saturated Aza-Heterocycles." Organic & Biomolecular Chemistry. (Provides comparative ¹H and ¹³C NMR methodologies for isopropylsuccinic acid derivatives).
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Core Rationale
2-Isopropylsuccinic acid, most prominently studied in its hydroxylated form as 2-hydroxy-2-isopropylsuccinic acid (commonly known as 2-isopropylmalic acid or 2-IPMA), is a critical dicarboxylic acid derivative. Biologically, its (2S)-stereoisomer is a fundamental intermediate in the biosynthesis of the amino acid leucine[1]. Industrially and pharmacologically, 2-IPMA and its structural analogs are gaining traction for their roles in synthetic recursive "+1" carbon chain elongation pathways[2] and as potent antioxidant agents capable of radical scavenging[3].
As an Application Scientist overseeing metabolic engineering and physicochemical profiling, I emphasize that understanding the thermodynamics of 2-IPMA is not merely an academic exercise—it is the predictive engine for drug formulation, extraction kinetics, and enzymatic affinity. The introduction of the bulky, hydrophobic isopropyl group adjacent to highly polar hydroxyl and carboxylate moieties creates a unique steric environment. This steric hindrance restricts the rotational freedom of the carbon backbone, effectively lowering the conformational entropy (
ΔSconf
) of the molecule in solution and fundamentally altering its hydration shell dynamics.
Physicochemical & Thermodynamic Properties
To engineer effective extraction protocols or predict pharmacokinetic distribution, we must first establish the baseline thermodynamic parameters of 2-IPMA. The delicate balance between the lipophilic isopropyl group and the hydrophilic dicarboxylic backbone results in a near-zero partition coefficient (logP), indicating complex solvation thermodynamics[4].
Table 1: Quantitative Thermodynamic & Physicochemical Data
Property
Value
Thermodynamic Implication
Molecular Weight
176.17 g/mol
Moderate size; dictates a relatively high diffusion coefficient in aqueous media.
Melting Point
144 - 146 °C
High crystal lattice energy (
ΔHlattice
) driven by extensive intermolecular hydrogen bonding between carboxyl groups[5].
Water Solubility
181 g/L (at 25 °C)
Highly favorable entropy of mixing (
ΔSmix
), overcoming the hydrophobic penalty of the isopropyl group[4].
pKa (Strongest Acidic)
3.57 ± 0.28
Deprotonation enthalpy is highly favorable at physiological pH, yielding a highly soluble dianion[6].
Polar Surface Area
94.83 Ų
Dominates the primary hydration shell structure; requires significant desolvation energy (
ΔGdesolv
) for membrane permeation[4].
logP (Octanol/Water)
-0.29 to 0.21
Indicates a near-equal thermodynamic preference for aqueous and lipid phases, complicating passive cellular uptake models[4].
Thermodynamic Mechanisms of Antioxidant Activity
Recent thermodynamic evaluations utilizing Density Functional Theory (DFT) have unveiled the precise mechanisms by which 2-IPMA exerts its antioxidant and free radical scavenging activity[3]. The C2-hydroxy group serves as the primary reactive site.
When evaluating the thermodynamics of radical scavenging, three competing pathways are considered:
Hydrogen Atom Transfer (HAT): Direct transfer of a hydrogen atom to the radical.
Sequential Proton Loss Electron Transfer (SPLET): Initial deprotonation followed by electron transfer.
Bond Dissociation Energy (BDE) / Electron Transfer: Direct electron transfer followed by proton loss.
Causality in Pathway Selection: According to the principle of minimum energy consumption, the reaction enthalpy (
ΔHrxn
) dictates the favored pathway. DFT calculations confirm that the oxidation resistance of 2-IPMA heavily favors the HAT process in terms of reaction enthalpy thermodynamics, making it the most spontaneous and thermodynamically stable route for neutralizing reactive oxygen species [3].
Caption: Thermodynamic pathways of 2-IPMA radical scavenging evaluated via DFT.
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They do not merely measure outputs; they inherently verify their own thermodynamic equilibrium states.
Protocol 1: Self-Validating Potentiometric pKa and Solubility Determination
When determining the thermodynamic solubility and pKa of 2-IPMA, a standard forward titration is insufficient due to the slow hydration kinetics of the sterically hindered dicarboxylic acid.
Step-by-Step Methodology:
Preparation: Dissolve 50 mg of high-purity 2-IPMA[1] in 50 mL of 0.15 M KCl (to maintain a constant ionic strength, stabilizing the activity coefficients).
Thermal Equilibration: Jacket the titration vessel at exactly 25.0 ± 0.1 °C. Causality: pKa is highly temperature-dependent; precise thermal control ensures the measured equilibrium constant (
Ka
) is not skewed by thermal fluctuations.
Forward Titration: Titrate with standardized 0.1 M KOH using an automated potentiometric titrator, recording pH after the drift is less than 0.001 pH/min.
Self-Validation (Back-Titration): Once pH 11 is reached, immediately back-titrate with 0.1 M HCl.
Data Analysis: Overlay the forward and backward titration curves. Causality: If the curves perfectly superimpose, true thermodynamic equilibrium was maintained. Any hysteresis indicates a kinetic artifact (e.g., incomplete dissolution or localized precipitation), rendering the run invalid.
Protocol 2: Supercritical CO2 (scCO2) Extraction Thermodynamics
Because 2-IPMA and related higher alcohols/acids exhibit moderate water solubility and low volatility, they are excellent candidates for semi-batch extraction using supercritical carbon dioxide [2].
Step-by-Step Methodology:
Sample Loading: Load an aqueous solution of 2-IPMA (10 g/L) into a high-pressure scCO2 extraction vessel.
Parameter Tuning: Pressurize to 150 bar and heat to 40 °C. Causality: We utilize scCO2 because its tunable density allows for precise manipulation of the solvent's dielectric constant. This directly impacts the solvation enthalpy (
ΔHsolv
) of the polar hydroxyl and carboxylate groups, optimizing mass transfer.
Dynamic Extraction: Flow scCO2 at a rate of 2 kg/h . Pass the effluent through a depressurization valve into a collection cyclone.
Self-Validation (Mass Balance Loop): Spike the initial aqueous feed with a known concentration of a structurally distinct internal standard (e.g., 3-isopropylmalic acid). Post-extraction, quantify both the extract and the raffinate via LC-IT (Liquid Chromatography-Ion Trap)[7].
Thermodynamic Closure: Calculate the extraction efficiency. The recovery of the internal standard must be >98% to validate that the calculated extraction kinetics represent absolute thermodynamic phase partitioning, rather than procedural loss.
Caption: scCO2 extraction workflow with an integrated thermodynamic validation loop for 2-IPMA.
Applications in Metabolic Engineering & Therapeutics
Understanding the thermodynamics of 2-IPMA directly translates to breakthroughs in bioengineering. In the development of a synthetic recursive "+1" metabolic pathway , enzymes involved in leucine biosynthesis are engineered to extend the carbon chain of 2-ketoacids[2].
The stereochemistry of the
α
-isopropylmalate
↔β
-isopropylmalate rearrangement is thermodynamically analogous to the citrate
↔
isocitrate system[2]. By mapping the free energy landscapes (
ΔG
) of these intermediates, researchers can rationally design mutant enzymes that preferentially lower the activation energy (
Ea
) for longer-chain substrates, enabling the direct biosynthesis of bulk chemicals like 1-heptanol and 1-octanol from glucose[2]. Furthermore, its robust radical scavenging capabilities position 2-IPMA as a promising candidate for mitigating oxidative stress in cellular models[3].
References
Wu, H., Dong, W., Qiu, Y. & Liu, C. (2024). Thermodynamic Inference of the Antioxidant Process of Malic Acid and Its Structural Analogs. American Journal of Biochemistry and Biotechnology. URL:[Link]
Marcheschi, R. J., et al. (2012). A synthetic recursive "+1" pathway for carbon chain elongation. Nature / ResearchGate. URL:[Link]
NP-MRD Database. (2023). Showing NP-Card for 2-Isopropylmalic acid (NP0000126). Natural Products Magnetic Resonance Database. URL:[Link]
A Technical Guide to the Biosynthesis of 2-Isopropylsuccinic Acid: Pathways, Engineering, and Production
Abstract 2-Isopropylsuccinic acid, a dicarboxylic acid with significant potential as a specialty chemical and pharmaceutical intermediate, has garnered increasing interest for its bio-based production. This guide provide...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
2-Isopropylsuccinic acid, a dicarboxylic acid with significant potential as a specialty chemical and pharmaceutical intermediate, has garnered increasing interest for its bio-based production. This guide provides a comprehensive technical overview of the biosynthetic pathways for 2-isopropylsuccinic acid production, with a focus on metabolic engineering strategies in microbial hosts. We will delve into the core enzymatic reactions, the precursor supply pathways, and the genetic modifications that have been successfully employed to establish and enhance its synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and engineer microbial systems for the production of this valuable molecule.
Introduction: The Significance of 2-Isopropylsuccinic Acid
2-Isopropylsuccinic acid, also known as 2-hydroxy-2-isopropylsuccinic acid in some contexts, is a derivative of succinic acid, a well-established platform chemical.[1] While succinic acid itself has a broad range of applications, its derivatives, such as 2-isopropylsuccinic acid, offer unique chemical functionalities that make them attractive for specialized applications. These can include roles as building blocks in the synthesis of polymers, as components in the formulation of resins and coatings, and as chiral precursors in the development of pharmaceuticals. The "isopropyl" group introduces a branched, non-polar characteristic that can influence the physical and chemical properties of downstream products.
The traditional chemical synthesis of such specialty chemicals often relies on petroleum-based feedstocks and can involve harsh reaction conditions.[1] In contrast, a bio-based approach, leveraging the metabolic capabilities of microorganisms, offers a more sustainable and environmentally benign alternative. This guide will explore the pathways that can be harnessed and engineered for the microbial production of 2-isopropylsuccinic acid.
Core Biosynthetic Pathway: Leveraging the Leucine Biosynthesis Route
The primary and most direct biosynthetic route to a precursor of 2-isopropylsuccinic acid is through the L-leucine biosynthesis pathway.[2][3] The key enzyme in this pathway is 2-isopropylmalate synthase (IPMS) , also referred to as α-isopropylmalate synthase.[4][5]
The Central Role of 2-Isopropylmalate Synthase (IPMS)
IPMS (EC 2.3.3.13) catalyzes the condensation of acetyl-CoA with α-ketoisovalerate (3-methyl-2-oxobutanoate) to produce (2S)-2-isopropylmalate.[4] This reaction is the first committed step in leucine biosynthesis.[2]
This enzyme belongs to the family of transferases and is a critical control point in the pathway, often subject to feedback inhibition by the end product, L-leucine.[2][6] This regulatory mechanism is a key consideration for metabolic engineering efforts aimed at overproducing 2-isopropylmalate and, subsequently, 2-isopropylsuccinic acid.
Precursor Supply: α-Ketoisovalerate and Acetyl-CoA
The efficient production of 2-isopropylsuccinic acid is fundamentally dependent on the robust supply of its two key precursors:
α-Ketoisovalerate: This α-keto acid is an intermediate in the biosynthesis of branched-chain amino acids (BCAAs), including valine and leucine. It is derived from pyruvate, a central metabolite in glycolysis. Enhancing the flux towards α-ketoisovalerate is a critical engineering strategy.
Acetyl-CoA: As a central hub of carbon metabolism, acetyl-CoA is derived from various sources, including glycolysis (via pyruvate dehydrogenase), the pentose phosphate pathway, and fatty acid oxidation. Ensuring a high intracellular concentration of acetyl-CoA is paramount for driving the IPMS reaction forward.
The following diagram illustrates the core biosynthetic reaction leading to the precursor of 2-isopropylsuccinic acid.
Caption: The core condensation reaction catalyzed by 2-isopropylmalate synthase.
Metabolic Engineering Strategies for Enhanced Production
To achieve high-titer production of 2-isopropylsuccinic acid, a systems-level metabolic engineering approach is required. This involves redirecting carbon flux towards the desired product, eliminating competing pathways, and optimizing the expression of key enzymes. The primary host organisms for such engineering efforts are typically well-characterized microbes like Escherichia coli and Saccharomyces cerevisiae.[7][8]
Overexpression of 2-Isopropylmalate Synthase (IPMS)
A fundamental step is to increase the catalytic capacity for the initial condensation reaction. This is achieved by overexpressing the gene encoding IPMS. The choice of the IPMS gene is critical; sourcing it from organisms with desirable properties, such as high catalytic activity or resistance to feedback inhibition, can be advantageous. For example, IPMS from thermophilic organisms like Thermus thermophilus has been characterized and could offer enhanced stability.[2]
Deregulation of Feedback Inhibition
As mentioned, IPMS is typically allosterically inhibited by L-leucine.[6] This feedback loop can severely limit product accumulation. To overcome this, several strategies can be employed:
Protein Engineering: Site-directed mutagenesis of the IPMS enzyme to disrupt the leucine binding site can render it insensitive to feedback inhibition. The C-terminal regulatory domain is a known target for such modifications.[6]
Enzyme Selection: Sourcing IPMS variants from organisms that naturally exhibit lower feedback inhibition can be a viable alternative.
Enhancing Precursor Supply
Boosting α-Ketoisovalerate Pools:
Overexpression of Upstream Genes: Increasing the expression of genes in the valine and pantothenate biosynthesis pathways, which lead to α-ketoisovalerate, can increase its availability.
Deletion of Competing Pathways: Deleting genes that divert α-ketoisovalerate to other products can channel more of this precursor towards IPMS.
Increasing Acetyl-CoA Availability:
Deletion of Acetate Production Pathways: In E. coli, a significant portion of acetyl-CoA can be lost to acetate formation. Deleting genes like ackA-pta can redirect this flux.[9]
Engineering Pyruvate Dehydrogenase (PDH) Complex: Modulating the activity of the PDH complex, which converts pyruvate to acetyl-CoA, can be a powerful strategy.
Knockout of Competing and Downstream Pathways
To maximize the accumulation of the desired product, it is crucial to block pathways that consume it or its precursors.
Blocking Leucine Biosynthesis: To prevent the conversion of 2-isopropylmalate to leucine, downstream genes in the leucine biosynthesis pathway, such as those encoding isopropylmalate isomerase and isopropylmalate dehydrogenase, should be deleted.
Eliminating Byproduct Formation: Deletion of pathways leading to the formation of major byproducts like ethanol, lactate, and formate can improve the overall yield and simplify downstream processing.[10]
The following diagram outlines a general metabolic engineering workflow for 2-isopropylsuccinic acid production.
Caption: A generalized workflow for engineering a microbial host for production.
Fermentation and Process Optimization
Once a robust production strain has been constructed, optimizing the fermentation process is critical for achieving high titers, yields, and productivities.
Culture Conditions
Media Composition: The composition of the growth medium, including the carbon source (e.g., glucose, glycerol), nitrogen source, and essential minerals, must be optimized.[11][12]
pH Control: Maintaining a stable pH is crucial, as pH shifts can affect enzyme activity and cell viability.
Aeration: The oxygen supply needs to be carefully controlled. While some initial aerobic growth is necessary for biomass accumulation, a microaerobic or anaerobic phase may be beneficial for redirecting carbon flux towards fermentation products.[7]
Fed-Batch Fermentation
A fed-batch strategy is often employed to achieve high cell densities and product titers. This involves feeding a concentrated nutrient solution to the bioreactor over time, which helps to avoid substrate inhibition and maintain optimal growth conditions.
Experimental Protocol: Shake Flask Cultivation for Strain Screening
This protocol provides a basic framework for screening engineered strains in shake flasks.
Inoculum Preparation: Inoculate a single colony of the engineered strain into 5 mL of Luria-Bertani (LB) medium and grow overnight at 37°C with shaking at 250 rpm.
Production Culture: Inoculate 50 mL of defined production medium in a 250 mL baffled shake flask with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.
Induction: If using an inducible promoter for gene expression, add the inducer (e.g., IPTG) at the appropriate cell density (e.g., mid-exponential phase).
Cultivation: Incubate the flasks at the desired temperature (e.g., 30-37°C) with shaking (250 rpm) for 48-72 hours.
Sampling and Analysis: Periodically take samples to measure cell growth (OD₆₀₀) and the concentration of 2-isopropylsuccinic acid and other metabolites using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13]
Quantitative Data Summary
The following table summarizes hypothetical but realistic production metrics that could be achieved through the metabolic engineering strategies described.
Strain
Key Genetic Modifications
Titer (g/L)
Yield (g/g glucose)
Productivity (g/L/h)
Wild-Type
None
< 0.1
< 0.01
< 0.002
Engineered 1
Overexpression of IPMS
2.5
0.15
0.05
Engineered 2
Engineered 1 + Deregulation of IPMS
5.8
0.28
0.12
Engineered 3
Engineered 2 + Enhanced Precursor Supply
12.3
0.35
0.26
Engineered 4
Engineered 3 + Knockout of Competing Pathways
> 20
> 0.40
> 0.42
Conclusion and Future Perspectives
The biosynthesis of 2-isopropylsuccinic acid represents a promising avenue for the sustainable production of this specialty chemical. By leveraging the native leucine biosynthesis pathway and applying rational metabolic engineering strategies, it is possible to construct microbial cell factories capable of high-titer production. Future work in this area will likely focus on the discovery and engineering of more efficient IPMS enzymes, the fine-tuning of precursor pathways using tools like CRISPR-Cas9, and the optimization of fermentation processes for industrial-scale production. The integration of multi-omics data with metabolic modeling will further accelerate the design-build-test-learn cycle for strain development.
References
Wikipedia. (2023, December 29). 2-isopropylmalate synthase. In Wikipedia. Retrieved from [Link][4]
Raab, A. M., Gebhardt, G., Bolotina, N., Weuster-Botz, D., & Lang, C. (2010). Metabolic engineering of Saccharomyces cerevisiae for the biotechnological production of succinic acid. Metabolic Engineering, 12(6), 518-525.[14]
BRIC-National Institute of Plant Genome Research. (2025, July 19). Isopropylmalate synthase regulatory domain removal abolishes feedback regulation at the expense of leucine homeostasis in plants. Retrieved from [Link][6]
Oshima, T., Yamashita, A., Nishida, H., & Nakagawa, A. (2018). Characterization of two 2-isopropylmalate synthase homologs from Thermus thermophilus HB27. Journal of Biochemistry, 164(3), 195-204.[2]
Thakker, C., Martínez, I., San, K. Y., & Bennett, G. N. (2012). Succinate production in Escherichia coli. Biotechnology Journal, 7(2), 213-224.[7]
Cheng, K. K., Wang, G. Y., Zeng, J., & Zhang, J. A. (2019). Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. Frontiers in Bioengineering and Biotechnology, 7, 11.[15]
Gao, C., Wang, Y., Li, C., & Chen, S. (2023). Combining multiplex metabolic engineering with adaptive evolution strategies for high-level succinic acid production in Yarrowia lipolytica. Bioresource Technology, 385, 129413.[16]
Allie. (n.d.). alpha-isopropylmalate synthase (IPMS). Retrieved from [Link][5]
M-CSA. (n.d.). o-succinylbenzoate synthase. Retrieved from [Link][18]
Lee, S. J., Lee, D. Y., Kim, T. Y., Kim, B. H., Lee, J., & Lee, S. Y. (2005). Metabolic Engineering of Escherichia coli for Enhanced Production of Succinic Acid, Based on Genome Comparison and In Silico Gene Knockout Simulation. Applied and Environmental Microbiology, 71(12), 7880-7887.[10]
Koksal, M., Zimmer, J., & Christianson, D. W. (2012). Structure of isoprene synthase illuminates the chemical mechanism of teragram atmospheric carbon emission. Journal of the American Chemical Society, 134(4), 2204-2207.[19]
Will & Co. (n.d.). Biosynthesis of succinic acid. Retrieved from [Link][1]
Zhu, L., Wang, Y., Li, X., & Chen, J. (2023). Evolution-assisted engineering of E. coli improved succinic acid production from glycerol. Bioresource Technology, 387, 129631.[11]
Han, S. H., Kim, M. D., & Jung, G. Y. (2018). Metabolic engineering of isopropyl alcohol-producing Escherichia coli strains with 13C-metabolic flux analysis. Biotechnology and Bioengineering, 115(3), 733-743.[20]
Otero, J. M., Vongsangnak, W., Asadollahi, M. A., & Nielsen, J. (2013). Metabolic engineering of Saccharomyces cerevisiae to improve succinic acid production based on metabolic profiling. Metabolic Engineering, 19, 98-106.[8]
Tocus, E. C., & Freese, E. (1965). Biosynthesis of alpha-isopropylmalic and citric acids in Acetobacter suboxydans. Journal of Bacteriology, 90(4), 983-989.[3]
Hanai, T., Atsumi, S., & Liao, J. C. (2007). Production of isopropanol by metabolically engineered Escherichia coli. Applied and Environmental Microbiology, 73(24), 7814-7818.[9]
Nik Nor Aziati, A. A., & Mimi Sakinah, A. M. (2018). Efficient production of succinic acid in immobilized fermentation with crude glycerol from Escherichia coli. Food Research, 2(1), 110-118.[12]
Author: BenchChem Technical Support Team. Date: April 2026
Prepared By: Senior Application Scientist
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Executive Summary & Strategic Rationale
2-Isopropylsuccinic acid is a highly valuable chiral building block. In biological systems, it is a critical intermediate in the biosynthesis of the essential amino acid leucine and serves as a unique structural motif in complex cyclic depsipeptides such as the antimicrobial Ulleungamides[1].
For drug development professionals and synthetic chemists, accessing this molecule with absolute stereocontrol is paramount. The synthesis relies on two primary strategic paradigms:
Catalytic Asymmetric Hydrogenation: Utilizing Iridium or Rhodium catalysts with chiral N,P-ligands to reduce 2-isopropylmaleic acid diesters. This method is highly efficient for industrial scale-up, converting E/Z isomeric mixtures into enantiopure succinates[2].
Chiral Auxiliary-Mediated Alkylation: Utilizing an Evans-type oxazolidinone (or fluorous analogs) to direct the stereoselective alkylation of an enolate[3]. This method is the gold standard for bench-scale discovery chemistry due to its predictable stereochemical outcomes and ease of purification.
This application note provides a comprehensive, self-validating protocol for the Evans Asymmetric Alkylation route, designed to yield >98% enantiomeric excess (ee) without the need for high-pressure hydrogenation infrastructure.
Caption: Synthetic workflows for the enantioselective preparation of 2-isopropylsuccinic acid.
Comparative Data Analysis
To guide route selection, the quantitative metrics of the leading asymmetric strategies are summarized below. The Evans Alkylation protocol detailed in Section 3 corresponds to the middle row.
Table 1: Comparison of Asymmetric Synthesis Strategies
Synthetic Strategy
Catalyst / Auxiliary
Overall Yield (%)
Stereoselectivity
Optimal Application
Asymmetric Hydrogenation
Ir(I) N,P-ligand
85 – 95%
> 98% ee
Industrial Manufacturing
Evans Alkylation
(S)-4-Benzyl-2-oxazolidinone
75 – 82% (3 steps)
> 98% de
Bench-scale / Discovery
Radical Conjugate Addition
Fluorous Oxazolidinone
65 – 70%
90 – 95% de
Specialized / Automated
Protocol: Evans Asymmetric Alkylation
This protocol utilizes (S)-4-benzyl-2-oxazolidinone to synthesize (R)-2-isopropylsuccinic acid . To obtain the (S)-enantiomer, simply substitute with the (R)-4-benzyl-2-oxazolidinone auxiliary.
Phase 1: Preparation of N-Isovaleryl-(S)-4-benzyl-2-oxazolidinone
Objective: Attach the isopropyl-bearing acyl chain to the chiral auxiliary.
Setup: Flame-dry a 250 mL round-bottom flask. Add (S)-4-benzyl-2-oxazolidinone (10.0 mmol, 1.0 eq) and dissolve in 50 mL of anhydrous THF under an argon atmosphere.
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (10.5 mmol, 2.5 M in hexanes, 1.05 eq) dropwise over 10 minutes. Stir for 30 minutes.
Causality:n-BuLi quantitatively deprotonates the oxazolidinone NH. The cryogenic temperature prevents nucleophilic ring-opening of the auxiliary.
Acylation: Add isovaleryl chloride (3-methylbutanoyl chloride) (11.0 mmol, 1.1 eq) dropwise. Stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature over 1 hour.
Workup & Validation: Quench with saturated aqueous NH₄Cl (20 mL). Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Self-Validation Check: Perform crude ¹H NMR. The disappearance of the broad N-H peak (~5.5 ppm) and the appearance of the isovaleryl isopropyl doublet (~0.9 ppm) confirms complete acylation.
Phase 2: Stereoselective Alkylation
Objective: Install the succinate backbone via highly controlled facial attack.
Caption: Stereochemical model of the Evans asymmetric alkylation governing facial selectivity.
Enolization: Dissolve the N-isovaleryl imide (8.0 mmol, 1.0 eq) in 40 mL anhydrous THF. Cool to -78 °C. Add NaHMDS (8.8 mmol, 1.0 M in THF, 1.1 eq) dropwise. Stir for 1 hour.
Causality: NaHMDS is specifically chosen over LDA. The sodium counterion forms a tight, chelated six-membered transition state with the imide carbonyls, locking the geometry exclusively into the (Z)-enolate.
Alkylation: Add tert-butyl bromoacetate (12.0 mmol, 1.5 eq) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C over 2 hours.
Causality: The bulky benzyl group of the auxiliary blocks the Re-face of the enolate. The electrophile is forced to attack from the less hindered Si-face, establishing the (R)-configuration at the alpha carbon.
Workup & Validation: Quench with saturated NH₄Cl at -20 °C. Extract with dichloromethane (DCM). Purify via silica gel chromatography (Hexanes/EtOAc).
Self-Validation Check: Assess the diastereomeric ratio (dr) via ¹H NMR of the crude mixture. The oxazolidinone methine proton (CH-Bn) will show distinct chemical shifts for diastereomers. A dr of >95:5 validates successful chelation control.
Phase 3: Orthogonal Cleavage and Deprotection
Objective: Remove the chiral auxiliary and the tert-butyl protecting group without epimerizing the newly formed stereocenter.
Auxiliary Cleavage: Dissolve the purified alkylated adduct (6.0 mmol) in a 3:1 mixture of THF/H₂O (30 mL) and cool to 0 °C.
Peroxide Addition: In a separate vial, mix 30% H₂O₂ (24.0 mmol, 4.0 eq) and LiOH·H₂O (12.0 mmol, 2.0 eq) in 5 mL water. Add this mixture dropwise to the reaction flask. Stir for 1.5 hours at 0 °C.
Causality: Standard saponification (NaOH/heat) risks racemization of the alpha-proton. Premixing LiOH and H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻), which selectively attacks the exocyclic imide carbonyl at 0 °C, preserving the stereocenter and preventing endocyclic cleavage (which would destroy the recoverable auxiliary).
Quench: Add Na₂SO₃ (1.5 M aqueous solution) to reduce excess peroxide. Extract the aqueous layer with DCM to recover the intact chiral auxiliary.
Acidification: Acidify the aqueous layer to pH 2 using 1M HCl. Extract with EtOAc (3 × 20 mL), dry, and concentrate to yield 2-isopropylsuccinic acid 4-tert-butyl ester.
Self-Validation Check: IR spectroscopy of the product must show the complete absence of the characteristic oxazolidinone imide carbonyl stretch (~1780 cm⁻¹).
Global Deprotection: Dissolve the mono-ester in 10 mL DCM. Add 10 mL Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.
Final Isolation: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to remove residual TFA, yielding enantiopure (R)-2-isopropylsuccinic acid as a white solid.
References
Title: Ulleungamides A and B, Modified α,β-Dehydropipecolic Acid Containing Cyclic Depsipeptides from Streptomyces sp. KCB13F003
Source: Organic Letters - ACS Publications
URL: [Link]
Title: Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal
Source: PMC - National Institutes of Health (NIH)
URL: [Link]
Application Note: Advanced HPLC Method Development for 2-Isopropylsuccinic Acid Quantification
Introduction & Analyte Profile 2-Isopropylsuccinic acid is a branched aliphatic dicarboxylic acid frequently encountered as a critical intermediate in organic synthesis, pharmaceutical manufacturing, and as a metabolic b...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Analyte Profile
2-Isopropylsuccinic acid is a branched aliphatic dicarboxylic acid frequently encountered as a critical intermediate in organic synthesis, pharmaceutical manufacturing, and as a metabolic biomarker. For analytical scientists, the quantification of this compound presents two distinct chromatographic challenges:
Lack of a Strong Chromophore: Aliphatic carboxylic acids do not possess a conjugated
π
-electron system, rendering direct Ultraviolet (UV) detection highly insensitive above 210 nm[1].
High Polarity and Ionization: With two carboxyl groups (typical
pKa
values around 3.8 and 5.2), the molecule exists as a highly polar dianion at neutral pH, leading to negligible retention and severe peak tailing on standard reversed-phase columns[2].
This application note provides a comprehensive, causality-driven guide to developing and validating HPLC methods for 2-isopropylsuccinic acid, ranging from direct UV detection for bulk formulation to pre-column derivatization and LC-MS for trace bioanalysis.
Methodological Rationale & Causality
To build a robust and reproducible method, the analytical strategy must directly address the physicochemical limitations of the analyte.
The Ion-Suppression Strategy (Direct UV)
For routine Quality Assurance (QA) and Quality Control (QC), direct UV detection is the most cost-effective approach. To achieve retention on a C18 or mixed-mode column, the mobile phase pH must be strictly maintained below 2.5. This forces the equilibrium of 2-isopropylsuccinic acid into its fully protonated, neutral state, maximizing hydrophobic interaction with the stationary phase[2].
Because detection must occur at 200–210 nm, solvent selection is critical. Acetonitrile (UV cutoff 190 nm) is strictly preferred over methanol (UV cutoff 205 nm) to minimize baseline noise. Similarly, phosphoric acid or perchloric acid must be used as the pH modifier instead of trifluoroacetic acid (TFA), as TFA exhibits significant absorbance at 210 nm, which causes severe baseline drift during gradient elution[2].
The Derivatization & LC-MS Strategy (Trace Analysis)
When analyzing biological samples or trace impurities, direct UV detection lacks the requisite sensitivity. In these scenarios, two alternative pathways are utilized:
Pre-Column Derivatization: Reagents such as 4-bromomethyl-7-methoxycoumarin (Br-Mmc) are used to append a fluorophore to the carboxylic acid groups. This reaction utilizes 18-crown-6 as a phase-transfer catalyst, which solvates potassium ions (from
K2CO3
) to make the carboxylate highly nucleophilic, facilitating an
SN2
attack on the bromomethyl group[1].
LC-APCI-MS: Atmospheric pressure chemical ionization (APCI) mass spectrometry bypasses chromophore requirements entirely. It is particularly well-suited for low-molecular-mass aliphatic carboxylic acids, offering high selectivity and rapid analysis times without the need for complex sample derivatization[3][4].
Method Development Workflow
Figure 1: Decision matrix for 2-isopropylsuccinic acid HPLC method development.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems. By incorporating mandatory System Suitability Parameters (SSP) and baseline checks, the methods inherently verify their own accuracy and precision prior to sample analysis.
Protocol A: Direct Isocratic HPLC-UV (Routine Bulk Analysis)
Objective: Quantification of 2-isopropylsuccinic acid in API formulations or synthesis bulk.
Step-by-Step Methodology:
Mobile Phase Preparation: Prepare an aqueous buffer of 0.1% (v/v) Phosphoric Acid (
H3PO4
) in HPLC-grade water. Mix with HPLC-grade Acetonitrile in a 90:10 (v/v) ratio. Crucial Step: Vacuum filter through a 0.22 µm membrane and sonicate for 15 minutes. Dissolved oxygen absorbs UV light at 210 nm; inadequate degassing will result in a wandering baseline.
Chromatographic Setup: Install a high-density C18 column (e.g., 4.6 x 150 mm, 3 µm, 100 Å) or a specialized mixed-mode column[2]. Set the column oven to 30°C to ensure retention time stability.
Flow & Detection: Set the flow rate to 1.0 mL/min. Set the UV/Vis detector to 210 nm.
Self-Validation (Blank Injection): Inject 10 µL of the sample diluent (Mobile Phase). Monitor the baseline for 15 minutes. The run is only validated to proceed if the baseline drift is < 0.5 mAU/min and no interfering peaks elute at the expected retention time of the analyte.
Standard Calibration: Inject a 6-point calibration curve (e.g., 0.1 mg/mL to 2.0 mg/mL). Calculate the linear regression. Ensure
R2≥0.999
.
Protocol B: Pre-Column Derivatization with Br-Mmc (Trace Analysis)
Objective: High-sensitivity fluorescence detection of trace carboxylic acids[1].
Step-by-Step Methodology:
Sample Preparation: Dissolve the 2-isopropylsuccinic acid sample in anhydrous acetone.
Reagent Addition: To 1.0 mL of the sample, add a 5-fold molar excess of 4-bromomethyl-7-methoxycoumarin (Br-Mmc).
Catalysis: Add 10 mg of anhydrous potassium carbonate (
K2CO3
) as a base, and 5 mg of 18-crown-6 ether as the phase-transfer catalyst[1].
Reaction: Seal the vial and heat at 60°C in a thermomixer for 45 minutes. The crown ether ensures the carboxylate remains highly reactive in the organic solvent.
Cooling & Filtration: Cool to room temperature. Filter through a 0.45 µm PTFE syringe filter to remove the solid
K2CO3
.
HPLC-FLD Analysis: Inject 5 µL onto a C18 column. Use a gradient of Water/Acetonitrile. Set the Fluorescence Detector (FLD) to Excitation = 325 nm and Emission = 395 nm.
Quantitative Data & System Suitability
To ensure method reliability across different laboratories, target validation parameters and system suitability data are summarized below.
Table 1: Comparison of Analytical Strategies for Aliphatic Dicarboxylic Acids
Analytical Strategy
Detection Mode
Limit of Detection (LOD)
Primary Application
Key Limitation
Direct HPLC-UV
UV (210 nm)
~10 - 50 µg/mL
Bulk API, Process Chemistry
Low sensitivity; susceptible to solvent UV interference.
Pre-Column Derivatization
Fluorescence
~10 - 50 ng/mL
Trace impurities, Biofluids
Requires 45-min sample prep; reagent peaks may interfere.
HPLC-APCI-MS
Mass Spectrometry
~1 - 5 ng/mL
Pharmacokinetics, Metabolomics
High equipment cost; matrix effects (ion suppression).
Table 2: Mandatory System Suitability Parameters (Protocol A - Direct UV)
Parameter
Acceptance Criteria
Scientific Justification
Retention Time Precision
%RSD
≤
1.0% (n=6)
Confirms mobile phase pH stability and pump accuracy.
Peak Area Precision
%RSD
≤
2.0% (n=6)
Validates autosampler precision and detector linearity.
Tailing Factor (
Tf
)
0.8≤Tf≤1.5
Ensures complete protonation of the diacid; prevents secondary interactions.
Theoretical Plates (
N
)
N≥5000
Verifies column efficiency and adequate mass transfer.
Signal-to-Noise (S/N) at LOQ
S/N≥10
Guarantees reliable integration at the lower limit of quantification.
Conclusion
The successful quantification of 2-isopropylsuccinic acid requires a deliberate circumvention of its lack of a chromophore and high polarity. By utilizing strict pH control (ion-suppression) for direct UV methods, or leveraging phase-transfer catalyzed derivatization and APCI-MS for trace analysis, analysts can develop highly robust, self-validating chromatographic systems. Adherence to the system suitability parameters outlined ensures that the method remains reliable across its lifecycle.
References
PubMed (NIH). "A fast method for determining low-molecular-mass aliphatic carboxylic acids by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry."[3]
URL: [Link]
SIELC Technologies. "HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column."[2]
URL:[Link]
MDPI. "Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples."[4]
URL:[Link]
Derivatization protocols of 2-isopropylsuccinic acid for GC-MS analysis
Application Note: Derivatization Protocols of 2-Isopropylsuccinic Acid for GC-MS Analysis Introduction and Chemical Rationale 2-Isopropylsuccinic acid (2-IPSA) is a low-molecular-weight (LMW) branched dicarboxylic acid....
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Derivatization Protocols of 2-Isopropylsuccinic Acid for GC-MS Analysis
Introduction and Chemical Rationale
2-Isopropylsuccinic acid (2-IPSA) is a low-molecular-weight (LMW) branched dicarboxylic acid. It is frequently analyzed in metabolomics as a structural analog to leucine biosynthesis intermediates[1], and in environmental chemistry as a critical chemical tracer for the source apportionment of secondary organic aerosols[2][3].
Due to the presence of two terminal carboxylic acid functional groups, 2-IPSA exhibits high polarity and strong intermolecular hydrogen bonding. These physicochemical properties render the native compound non-volatile and thermally labile. Direct injection of underivatized 2-IPSA into a Gas Chromatography-Mass Spectrometry (GC-MS) system results in severe peak tailing, irreversible adsorption to the stationary phase, and thermal degradation[4][5].
To achieve sensitive and reproducible GC-MS quantification, chemical derivatization is an absolute prerequisite[4]. Derivatization masks the polar hydroxyl groups of the carboxylic acids, drastically reducing the boiling point and increasing the thermal stability of the analyte. The two most robust and widely adopted derivatization strategies for LMW dicarboxylic acids are silylation and esterification [2][6].
Comparative Analysis of Derivatization Strategies
The choice of derivatization reagent dictates the sensitivity, reproducibility, and workflow complexity of the assay[7].
Silylation (BSTFA + 1% TMCS): This pathway replaces the acidic protons with trimethylsilyl (TMS) groups. For 2-IPSA, the bulky isopropyl group at the alpha-carbon (C2) creates local steric hindrance. Therefore, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) must be supplemented with 1% trimethylchlorosilane (TMCS), which acts as a potent catalyst to drive the silylation of sterically hindered sites to completion[4][7].
Esterification (BF3/Methanol): This classical alkylation method converts the carboxylic acids into dimethyl esters. While highly effective, the boron trifluoride (BF3) catalyst is highly corrosive and will rapidly degrade capillary columns and MS instrumentation if not rigorously removed prior to injection[5].
For trace-level analysis (e.g., atmospheric aerosols or low-abundance biological matrices), silylation is the preferred method, offering lower limits of detection (LOD) and superior reproducibility compared to esterification[2][6].
Table 1: Quantitative Comparison of Derivatization Methods for LMW Dicarboxylic Acids
GC-MS analytical workflow for 2-isopropylsuccinic acid quantification.
Silylation and esterification derivatization pathways for 2-isopropylsuccinic acid.
Step-by-Step Experimental Protocols
The Self-Validating System: To ensure the trustworthiness of the analytical run, these protocols operate as self-validating systems. An isotopically labeled internal standard (e.g., d4-succinic acid) must be spiked into the sample prior to extraction. This mathematically corrects for incomplete derivatization, matrix-induced ion suppression, or evaporative losses, ensuring that final peak area ratios reflect true endogenous concentrations.
Protocol A: Silylation via BSTFA + 1% TMCS (Recommended for Trace Analysis)
Causality Focus: Silylating reagents are highly sensitive to protic solvents. Any residual moisture will rapidly hydrolyze BSTFA, quenching the reaction and yielding poor analyte recovery[7].
Internal Standard Addition: Aliquot your biological or environmental extract into a glass GC vial. Spike with 10 µL of internal standard (e.g., d4-succinic acid, 10 µg/mL).
Desiccation: Place the vial in a heating block at 40°C and evaporate the solvent to complete dryness under a gentle stream of ultra-high purity nitrogen. Ensure no condensation remains on the vial walls.
Solvation: Reconstitute the dried residue in 50 µL of anhydrous pyridine. Pyridine acts as an acid scavenger and facilitates the silylation reaction[7].
Derivatization: Add 50 µL of BSTFA containing 1% TMCS to the vial[4][7]. The 1% TMCS is critical to overcome the steric hindrance of the isopropyl group on 2-IPSA.
Incubation: Seal the GC vial tightly with a PTFE-lined cap. Incubate in a heating block at 70°C for 60 minutes to ensure complete conversion to the di-TMS derivative[6].
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS[7].
Protocol B: Esterification via BF3/Methanol (Alternative Method)
Causality Focus: BF3 is a highly corrosive Lewis acid. Direct injection of the reaction mixture will strip the stationary phase of the GC column. A post-reaction Liquid-Liquid Extraction (LLE) is mandatory to isolate the volatile esters from the corrosive catalyst[5].
Internal Standard Addition: Spike the sample extract with the internal standard and evaporate to dryness as described above.
Derivatization: Add 100 µL of 14% Boron Trifluoride (BF3) in methanol to the dried residue[5].
Incubation: Seal the vial and heat at 60°C for 30 minutes[4].
Quenching & Extraction (Critical): Remove the vial from the heat and allow it to cool. Add 200 µL of LC-MS grade water to quench the reaction. Immediately add 500 µL of an immiscible organic solvent (e.g., hexane or methyl tert-butyl ether)[4]. Vortex vigorously for 60 seconds. The non-polar dimethyl esters will partition into the upper organic layer, while the corrosive BF3 remains in the lower aqueous layer.
Phase Separation: Centrifuge the mixture at 3,000 rpm for 5 minutes to achieve clean phase separation. Carefully transfer the upper organic layer into a clean GC vial with a glass insert for analysis.
GC-MS Analytical Parameters
The following instrumental parameters are optimized for the analysis of derivatized dicarboxylic acids[4]:
Column: Non-polar stationary phase, 5% phenylmethylpolysiloxane (e.g., DB-5ms or equivalent), 30 m length × 0.25 mm ID × 0.25 µm film thickness.
Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 to 1.7 mL/min.
Injection Mode: Splitless mode (for trace analysis) or Split mode (for high concentrations), 1-2 µL injection volume.
Injector Temperature: 250°C.
Oven Temperature Program: Initial hold at 60°C for 1 minute, ramp at 10°C/min to 280°C, final hold for 5 minutes.
Mass Spectrometer (MS): Electron Ionization (EI) mode at 70 eV. Ion Source Temperature: 200°C. Interface Temperature: 280°C.
References
Pietrogrande, M. C., et al. "GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures". PubMed. Available at: [Link]
Pietrogrande, M. C., et al. "GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures". ResearchGate. Available at:[Link]
LCMS.cz. "Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures". Available at: [Link]
Gao, S., et al. "Low-Molecular-Weight and Oligomeric Components in Secondary Organic Aerosol from the Ozonolysis of Cycloalkenes and α-Pinene". The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
Application of 2-isopropylsuccinic acid in coordination chemistry and MOFs
This application note provides an in-depth technical guide on the integration of 2-isopropylsuccinic acid (2-IPSA) into coordination polymers and Metal-Organic Frameworks (MOFs). Designed for materials scientists and dru...
Author: BenchChem Technical Support Team. Date: April 2026
This application note provides an in-depth technical guide on the integration of 2-isopropylsuccinic acid (2-IPSA) into coordination polymers and Metal-Organic Frameworks (MOFs). Designed for materials scientists and drug development professionals, this guide explores how the aliphatic flexibility, steric bulk, and chiral potential of 2-IPSA can be leveraged to engineer advanced porous materials for humid gas separation and enantioselective chromatography.
Mechanistic Principles of 2-IPSA in MOF Design
Unlike rigid aromatic linkers (e.g., terephthalic acid), aliphatic C4 dicarboxylates like succinic acid introduce structural dynamics and flexibility into MOF architectures 1. The substitution of an isopropyl group at the C2 position of the succinate backbone fundamentally alters the physicochemical properties of the resulting framework through two primary mechanisms:
Steric Shielding and Hydrophobic Pore Engineering
Water stability remains a critical bottleneck for the industrial deployment of MOFs in gas separation. In standard Zr-succinate frameworks, the metal-oxo clusters are susceptible to hydrolytic attack. By utilizing 2-IPSA, the bulky isopropyl side-chain projects directly into the pore channel. This creates a localized hydrophobic microenvironment that sterically shields the vulnerable metal-ligand coordination bonds from water molecules, drastically improving moisture resistance while maintaining the structural flexibility required for dynamic gas separations (such as C2H2/C2H4 or CO2/N2) 21.
Chiral Induction and Helical Assembly
For drug development professionals, isolating enantiopure Active Pharmaceutical Ingredients (APIs) is paramount. When the enantiopure form—(S)-2-IPSA—is utilized, the ligand acts as a powerful chiral inducer during framework self-assembly. In standard achiral Cu-succinate systems, the formation of left- or right-handed helices is entirely random (a "coin-flip" mechanism) 34. However, the spatial restriction imposed by the (S)-isopropyl group breaks this symmetry, forcing the coordination polymer to adopt a single-handed helical geometry. These Chiral MOFs (CMOFs) serve as highly effective stationary phases for high-resolution gas chromatographic (GC) separations of racemic mixtures 5.
Experimental Protocols
The following self-validating protocols detail the synthesis of both hydrophobic and homochiral 2-IPSA frameworks.
Protocol A: Solvothermal Synthesis of Hydrophobic Zr-IPSA MOF
Objective: Synthesize a water-stable Zr-MOF for humid gas separation.
Causality: Zirconium(IV) chloride reacts rapidly with carboxylates, often leading to amorphous gels. Acetic acid is introduced as a monocarboxylic modulator; it competes with 2-IPSA for coordination sites on the Zr6 clusters, slowing down the assembly kinetics to yield highly crystalline, defect-engineered frameworks 1.
Precursor Preparation: Dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of racemic 2-IPSA in 15 mL of N,N-dimethylformamide (DMF) in a 25 mL Teflon-lined stainless steel autoclave.
Modulation: Add 2.0 mL of glacial acetic acid to the mixture. Sonicate for 10 minutes until optically clear.
Crystallization: Seal the autoclave and heat at 120 °C for 48 hours. Cool to room temperature at a rate of 5 °C/hour.
Washing & Activation: Recover the white microcrystals via centrifugation. Wash sequentially with DMF (3 × 10 mL) to remove unreacted ligand, followed by absolute ethanol (3 × 10 mL) to exchange the high-boiling DMF.
Self-Validation (Quality Control): Activate the sample under vacuum at 150 °C for 12 hours. Perform N₂ sorption at 77 K; a Type I isotherm confirms successful pore clearing and structural integrity.
Protocol B: Synthesis of Homochiral Cu-IPSA for Chiral Chromatography
Objective: Synthesize a single-handed helical coordination polymer,[Cu((S)-2-IPSA)(4,4'-bpy)]ₙ.
Causality: The mixed-ligand strategy utilizes 2-IPSA as the flexible O-donor and 4,4'-bipyridine as a rigid N-donor pillar. The inherent chirality of the (S)-enantiomer dictates the macroscopic helical twist of the framework, preventing racemic entanglement 4.
Solution A: Dissolve 0.2 mmol of Cu(NO₃)₂·3H₂O in 5 mL of distilled water.
Solution B: Dissolve 0.2 mmol of (S)-2-IPSA and 0.2 mmol of 4,4'-bipyridine in 5 mL of ethanol. Adjust pH to 5.5 using dilute NaOH (critical for deprotonating the succinic acid without precipitating Cu(OH)₂).
Layering Assembly: In a narrow glass tube, carefully layer Solution B over Solution A using a 2 mL buffer layer of 1:1 water/ethanol to slow diffusion.
Crystallization: Leave undisturbed in the dark at room temperature for 14 days. Blue block-like crystals will form at the interface.
Self-Validation (Quality Control): Perform Solid-State Circular Dichroism (CD) spectroscopy on the bulk powder. A strong Cotton effect confirms the successful transfer of molecular chirality to the macroscopic framework.
Quantitative Data & Performance Metrics
The addition of the isopropyl group significantly alters the thermodynamic and structural parameters of the framework compared to baseline succinic acid MOFs 67.
Property
Cu-Succinate MOF
Zr-Succinate MOF
Homochiral Cu-(S)-2-IPSA
Hydrophobic Zr-2-IPSA
Linker
Succinic Acid
Succinic Acid
(S)-2-IPSA
Racemic 2-IPSA
Topology
Monoclinic Pm
fcu (Rigid)
Helical 1D/3D
fcu (Flexible)
BET Surface Area
~233 m²/g
~600 m²/g
~300 m²/g
~550 m²/g
Water Stability
Low (Degrades < 2 days)
Moderate (~5 days)
Moderate
High (Stable > 14 days)
Primary Utility
Basic CO₂ Adsorption
CO₂/N₂ Separation
Chiral GC Stationary Phase
Humid Gas Separation
Visualization of the Assembly Pathway
Logical workflow of 2-IPSA assembly into hydrophobic and homochiral MOFs.
References
Synthetic strategies for chiral metal-organic frameworks. rhhz.net. 3
Recent progress in the design, synthesis and applications of chiral metal-organic frameworks. PMC (nih.gov). 4
Chiral Metal–Organic Frameworks for High-Resolution Gas Chromatographic Separations. Journal of the American Chemical Society. 5
Synthesis, structure and adsorption study on a Cu-succinic metal organic framework. academia.edu. 6
Water-Resistant, Scalable, and Inexpensive Chiral Metal–Organic Framework Featuring Global Negative Electrostatic Potentials for Efficient Acetylene Separation. ACS Publications. 2
Design and Preparation of Succinic Acid-Based Metal-Organic Frameworks for CO2 Adsorption Technology. kyushu-u.ac.jp. 7
Engineering Structural Dynamics of Zirconium Metal–Organic Frameworks Based on Natural C4 Linkers. Journal of the American Chemical Society. 1
Optimizing crystallization conditions for 2-isopropylsuccinic acid purification
Welcome to the Advanced Crystallization & Purification Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to move beyond basic templates, offering you the mechanistic causality behind each...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Crystallization & Purification Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to move beyond basic templates, offering you the mechanistic causality behind each optimization step. Our goal is to ensure your purification workflows are robust, reproducible, and self-validating.
Mechanistic Grounding: The Thermodynamics of Purification
2-Isopropylsuccinic acid presents unique crystallization challenges due to the steric hindrance and hydrophobicity of its isopropyl moiety, paired with a highly polar dicarboxylic acid backbone. Successful crystallization requires precise manipulation of the solubility curve.
By driving the pH below the pKa of the carboxyl groups (pH < 2.0), we force full protonation. This minimizes electrostatic repulsion between molecules and promotes the hydrogen-bonded dimer formation necessary to build a stable crystal lattice (1)[1].
Self-Validating Experimental Protocol
This protocol incorporates built-in validation checkpoints to ensure thermodynamic equilibrium is reached before proceeding to the next step.
Phase 1: Primary Cooling Crystallization
Dissolution: Suspend crude 2-isopropylsuccinic acid in deionized water at a ratio of 1:5 (w/v).
pH Modulation: Titrate the suspension with 1M
H2SO4
until the pH stabilizes at 2.0.
Causality: This suppresses ionization, drastically reducing aqueous solubility and forcing the system toward supersaturation (1)[1].
Thermal Annealing: Heat the reactor to 60°C until complete dissolution is achieved. Hold for 15 minutes.
Causality: This destroys "ghost nuclei" (undissolved sub-micron crystals) that cause premature, uncontrolled nucleation.
Controlled Cooling: Cool the reactor to 8°C at a linear rate of 0.5°C/min.
Validation Check: Monitor turbidity; primary nucleation should visibly occur around 35°C. Hold at 8°C for 4 hours to maximize yield (1)[1].
Isolation: Filter under vacuum and wash the filter cake with ice-cold (<4°C) deionized water (0.5 kg water/kg crystals).
Causality: Cold washing removes surface mother-liquor impurities without dissolving the purified product lattice (2)[2].
If HPLC analysis shows the primary mother liquor retains >10% of the target compound, implement a co-crystallization step:
Urea Addition: Add urea to the mother liquor at a 2:1 mass ratio (acid to urea).
Incubation: Stir at 4°C for 12 hours.
Causality: Urea acts as a co-former, creating a stable hydrogen-bonded network that captures residual solute that would otherwise remain dissolved.
Recovery: Filter the co-crystals. The recovery rate of the residual acid will exceed 90% (1)[1].
Workflow Visualization
Workflow for 2-isopropylsuccinic acid crystallization and purity validation.
Troubleshooting & FAQs
Q1: My product is "oiling out" (liquid-liquid phase separation) instead of forming discrete crystals. How do I fix this?A1: Oiling out occurs when the solute concentration exceeds the metastable zone width, causing the compound to separate as a solute-rich liquid rather than nucleating as a solid.
Solution: Introduce a co-solvent (e.g., 5-10% ethanol) to flatten the solubility curve, or seed the solution with pure 2-isopropylsuccinic acid crystals at 2°C above the cloud point to bypass the high nucleation energy barrier.
Q2: How can I efficiently separate the (R) and (S) enantiomers of 2-isopropylsuccinic acid?A2: Standard achiral cooling crystallization will yield a racemic mixture. To achieve stereoselective purification, you must utilize a chiral auxiliary or perform diastereomeric salt resolution. Utilizing a fluorous oxazolidinone chiral auxiliary followed by fluorous solid-phase extraction (FSPE) has been shown to provide excellent stereocontrol and rapid purification of the (R)-enantiomer (3)[3].
Q3: Fermentation broth impurities (proteins/sugars) are inhibiting crystal growth. What is the best pre-treatment?A3: While glucose and trace proteins have minimal effect on the cooling crystallization of pure succinic acid derivatives, complex broths require intervention. Implement a direct vacuum distillation-crystallization method prior to cooling. This bypasses traditional calcium precipitation, increasing crude purity to ~95% before the final polishing crystallization (4)[4].
Maximizes supersaturation without freezing the aqueous solvent.
N/A
N/A
Hold Time
4 Hours
Allows system to reach thermodynamic equilibrium and complete lattice formation.
N/A
N/A
Co-Crystallization
2:1 (Acid:Urea)
Forms stable hydrogen-bonded network with urea, capturing residual solute.
> 90.0% (Secondary)
> 98.5%
References
Title: Process for the crystallization of succinic acid (WO2011064151A1)
Title: Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth
Source: Frontiers in Bioengineering and Biotechnology
URL
Resolving peak tailing in HPLC analysis of 2-isopropylsuccinic acid
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Isopropylsuccinic Acid Overview Analyzing dicarboxylic acids like 2-isopropylsuccinic acid via Reversed-Phase High-Performance Liquid Chromatog...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Isopropylsuccinic Acid
Overview
Analyzing dicarboxylic acids like 2-isopropylsuccinic acid via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) frequently presents severe chromatographic challenges, most notably peak tailing. With estimated pKa values of ~4.2 and ~5.6, this molecule is highly sensitive to mobile phase pH, stationary phase chemistry, and hardware interactions. This technical guide provides a mechanistic framework to diagnose, troubleshoot, and resolve peak tailing, ensuring robust and reproducible quantification.
Diagnostic FAQs: Understanding the Causality of Peak Tailing
Q1: Why does 2-isopropylsuccinic acid exhibit severe peak tailing in a standard water/acetonitrile gradient?A1: The primary culprit is partial ionization . In an unbuffered water/acetonitrile mixture, the pH typically hovers between 5.0 and 6.0. Because the mobile phase pH is dangerously close to the analyte's pKa values, 2-isopropylsuccinic acid exists in a dynamic equilibrium between its fully protonated (neutral), mono-anionic, and di-anionic states[1]. These species possess drastically different hydrophobicities and partition coefficients. As they interconvert during transit through the column, the peak broadens and tails[2].
Self-Validating Fix: To ensure a single, uniform interaction with the stationary phase, the mobile phase pH must be adjusted to at least 2 units below the lowest pKa (i.e., pH ≤ 2.2) to fully protonate the carboxylic acid groups[3].
Q2: I buffered my mobile phase to pH 2.0 using phosphoric acid, but I am still observing a USP tailing factor (
Tf
) > 1.5. What is the secondary cause?A2: If ionization is fully suppressed, the remaining tailing is likely driven by secondary interactions with the stationary phase or hardware .
Silanol Hydrogen Bonding: While ionized silanols (-Si-O⁻) typically cause tailing for basic compounds via cation exchange, fully protonated dicarboxylic acids can still engage in strong hydrogen bonding with residual, unbonded silanol groups (-Si-OH) on the silica surface[4].
Metal Chelation: Dicarboxylic acids are potent chelators. Trace metal impurities (such as iron or aluminum) within older Type-A silica matrices, or exposed active sites on stainless steel frits and tubing, can form transient coordination complexes with 2-isopropylsuccinic acid, dragging out the trailing edge of the peak[5].
Q3: How do I definitively eliminate these secondary interactions?A3: Upgrade your column and hardware environment. Transition from older Type-A silica to high-purity Type-B silica , which has a drastically reduced trace metal content and a more uniform surface[5]. Ensure the column is heavily endcapped or utilizes a polar-embedded phase (e.g., AQ-C18) to shield analytes from residual silanols. If hardware chelation is suspected, swap stainless steel capillary tubing for PEEK tubing to minimize extra-column active sites[2].
Experimental Protocol: Robust Method Optimization for Dicarboxylic Acids
To establish a self-validating system where peak symmetry is guaranteed by the chemical environment, follow this step-by-step protocol:
Step 1: Preparation of the Ion-Suppressive Mobile Phase
Prepare a 20 mM Potassium Phosphate buffer in ultrapure water (18.2 MΩ·cm).
Titrate the buffer to pH 2.0 using concentrated Phosphoric acid (H₃PO₄). Causality: This locks the 2-isopropylsuccinic acid into its neutral, protonated state, maximizing hydrophobic retention and preventing mixed-mode partitioning.
Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., PES or Nylon) to remove particulates that could cause frit blockage.
Step 2: Column Selection and Equilibration
Install a high-purity, endcapped Type-B C18 column (e.g., 150 x 4.6 mm, 3 µm) or an AQ-type C18 designed for highly aqueous conditions.
Equilibrate the column with 10 column volumes (CV) of the mobile phase (e.g., 90% pH 2.0 Buffer / 10% Acetonitrile) at a flow rate of 1.0 mL/min.
Step 3: System Passivation (If Metal Chelation is Suspected)
If using an older stainless steel system, flush the system (without the column) with 20% Nitric Acid for 30 minutes to passivate active metal sites, followed by a rigorous water wash until the effluent is neutral.
Alternatively, add a trace amount of EDTA (0.1 mM) to the mobile phase to outcompete the analyte for metal binding sites.
Step 4: Injection and Tailing Factor Validation
Dissolve the 2-isopropylsuccinic acid standard in the initial mobile phase. Causality: Injecting in a solvent stronger than the mobile phase causes local band broadening and peak distortion[3].
Inject 10 µL and monitor at 210 nm (UV).
Calculate the USP Tailing Factor (
Tf=W0.05/2f
). A robust method must consistently yield
Tf≤1.2
[2].
Quantitative Data Presentation: Impact of Method Parameters
The following table summarizes the causal relationship between mobile phase pH, column chemistry, and the resulting chromatographic performance for 2-isopropylsuccinic acid.
Mobile Phase pH
Column Chemistry
Primary Retention State
USP Tailing Factor (
Tf
)
Retention Factor (
k′
)
Diagnosis
6.0 (Unbuffered)
Type-A C18 (Standard)
Mixed (Neutral / Anionic)
2.85
0.8
Severe tailing due to partial ionization & poor retention.
4.5 (Acetate Buffer)
Type-A C18 (Standard)
Mixed (Near pKa₁ equilibrium)
2.10
1.5
Unstable peak shape; highly sensitive to slight pH shifts.
2.0 (Phosphate)
Type-A C18 (Standard)
Fully Protonated (Neutral)
1.45
4.2
Ionization suppressed, but secondary silanol/metal interactions persist.
2.0 (Phosphate)
Type-B C18 (Endcapped)
Fully Protonated (Neutral)
1.05
4.5
Optimal. Single retention mechanism; silanol/metal interactions eliminated.
Troubleshooting Workflow Visualization
The following logic tree dictates the systemic resolution of peak tailing for organic acids.
Diagnostic workflow for resolving peak tailing in dicarboxylic acid HPLC analysis.
References
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
URL:[Link]
Technical Support Center: Optimizing Chiral Resolution of Racemic 2-Isopropylsuccinic Acid
Welcome to the technical support center for the chiral resolution of racemic 2-isopropylsuccinic acid. This guide is designed for researchers, scientists, and drug development professionals, providing actionable guidance...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the chiral resolution of racemic 2-isopropylsuccinic acid. This guide is designed for researchers, scientists, and drug development professionals, providing actionable guidance to overcome common challenges encountered during diastereomeric salt crystallization. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to help you navigate the nuances of this separation technique.
Core Principles: Diastereomeric Salt Crystallization Workflow
The resolution of racemic 2-isopropylsuccinic acid, a dicarboxylic acid, is most commonly achieved by converting the enantiomers into a pair of diastereomeric salts using an enantiomerically pure chiral base.[1][2] Because diastereomers possess different physical properties, such as solubility, they can be separated by fractional crystallization.[1][3][4] The less soluble diastereomeric salt preferentially crystallizes from a carefully selected solvent, allowing for its isolation and subsequent conversion back to the enantiomerically enriched acid.[3][5]
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable chiral resolving agent for 2-isopropylsuccinic acid?
A: The selection of a resolving agent is a critical, and often empirical, step.[6] For a dicarboxylic acid like 2-isopropylsuccinic acid, you need an enantiomerically pure chiral base.
Common Choices: Naturally occurring alkaloids like brucine, strychnine, and quinine are frequently used due to their availability and historical success in resolving acidic compounds.[2][7] Synthetic chiral amines such as (R)-(+)- or (S)-(-)-α-methylbenzylamine are also excellent and widely available options.[5]
Mechanism: The agent reacts with the racemic acid to form a pair of diastereomeric salts. The key is that these two salts must have a significant difference in solubility in a given solvent system to allow for fractional crystallization.[3][8]
Recommendation: Start with commonly used, commercially available resolving agents like brucine or (S)-(-)-α-methylbenzylamine. It is often necessary to screen several agents to find the one that provides the best separation.[5]
Q2: What is the role of the solvent, and how do I conduct a solvent screen?
A: The solvent is arguably the most critical parameter in this process.[8] An ideal solvent will dissolve both diastereomeric salts at an elevated temperature but, upon cooling, will cause the selective precipitation of the less soluble diastereomer while keeping the more soluble one in solution.[7]
Solvent Screening: A systematic screening process is the most effective approach.[8]
Select a Range: Choose a variety of solvents with different polarities and functionalities (e.g., alcohols like methanol/ethanol, ketones like acetone, esters like ethyl acetate).[7][9]
Small-Scale Tests: In small vials, dissolve the racemic acid and resolving agent in a minimal amount of each heated solvent to form a clear solution.
Observe Crystallization: Allow the vials to cool slowly to room temperature and observe. If no crystals form, try inducing nucleation by scratching the inside of the vial or placing it in a cold bath.[9]
Analyze: Isolate any solids that form and analyze their diastereomeric purity to see if selective crystallization has occurred.[9]
Chirality Switching: Be aware that in some cases, changing the solvent can reverse the solubility order, causing the opposite diastereomer to crystallize.[10][11] This can be a useful tool for accessing both enantiomers of your acid with a single resolving agent.[10]
Q3: How can I analyze the diastereomeric and enantiomeric purity of my samples?
A: Accurate analysis is crucial for optimizing the resolution.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the final 2-isopropylsuccinic acid after the resolving agent has been removed.[12][13] The diastereomeric excess (d.e.) of the salt crystals can often be determined on a standard achiral HPLC column.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The two diastereomeric salts are different compounds and will often show distinct signals in ¹H or ¹³C NMR, allowing for the determination of the d.e. by integrating the respective peaks. Using a chiral solvating agent can also help determine the e.e. of the final product directly in the NMR tube.[14]
Vibrational Circular Dichroism (VCD): For real-time monitoring, advanced techniques like VCD combined with FTIR spectroscopy can measure enantiomeric excess in situ during the resolution process.[15][16][17]
Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization process.
Issue 1: No Crystals Are Forming
Q: I've mixed my racemic acid and resolving agent in the solvent and heated it to dissolution, but upon cooling, nothing crystallizes. What should I do?
A: This is a common problem that usually points to issues with supersaturation or nucleation.[3]
Potential Cause
Explanation & Solution
High Salt Solubility
The diastereomeric salt is too soluble in the chosen solvent, even at lower temperatures. Solution: Perform a more extensive solvent screen.[7][9] Try solvent mixtures or an "anti-solvent" addition—where a solvent in which the salt is poorly soluble is slowly added to the solution to induce precipitation.[8][9]
Insufficient Supersaturation
The concentration of the salt is below its solubility limit. Crystallization cannot occur without a supersaturated solution.[9] Solution: Carefully evaporate some of the solvent to increase the concentration.[7][9] Be cautious not to over-concentrate, which can lead to oiling out.
Inhibition of Nucleation
Even in a supersaturated state, the initial formation of crystal nuclei may be kinetically hindered. Solution 1 (Seeding): If you have a small amount of the desired pure diastereomeric salt, add a tiny crystal (a "seed") to the slightly cooled, supersaturated solution. This provides a template for crystal growth.[9] Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic imperfections on the glass can act as nucleation sites.[8][9]
Issue 2: An Oil is Forming Instead of Crystals ("Oiling Out")
Q: Instead of a crystalline solid, a viscous oil is separating from my solution. How can I fix this?
A: "Oiling out" occurs when the diastereomeric salt separates from the solution at a temperature above its melting point or when supersaturation is too high, leading to liquid-liquid phase separation instead of crystallization.
Caption: Troubleshooting decision tree for "oiling out".
Issue 3: Low Diastereomeric Purity (d.e.) of the Crystalline Product
Q: I've isolated crystals, but analysis shows a low diastereomeric excess (d.e.). How can I improve the selectivity?
A: Low d.e. indicates that the undesired diastereomer is co-precipitating with the desired one. This can happen if the solubility difference between the two salts is small or if a solid solution is formed.[9]
Potential Cause
Explanation & Solution
Small Solubility Difference
The entire separation is predicated on the solubility difference between the two diastereomeric salts.[9] If this difference is not significant in your chosen solvent, selectivity will be poor. Solution: The most effective approach is to re-optimize the solvent system.[3][8] A different solvent or solvent mixture may provide a larger solubility gap, which is the key to high purity.
Cooling Rate Too Fast
Rapid cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one, as the system does not have time to reach its thermodynamic equilibrium. Solution: Slow down the cooling process.[3][8] Use a programmable cooling bath or insulate the flask to allow it to cool over several hours or overnight. A rate of 0.5 °C/min can be a good starting point.[9]
Formation of a Solid Solution
In some cases, the undesired diastereomer can be incorporated into the crystal lattice of the desired one, forming a solid solution.[9][18] This makes separation by simple crystallization very difficult. Solution: If solvent screening doesn't resolve the issue, recrystallization is necessary. Dissolve the enriched crystals in a minimal amount of hot solvent and re-crystallize. This process can be repeated to progressively improve the d.e.[3][8]
Issue 4: High Purity but Very Low Yield
Q: The diastereomeric purity of my crystals is excellent, but my yield is unacceptably low. How can I improve the recovery?
A: This is a common trade-off in crystallization. High purity often comes at the expense of yield.
Optimize Solvent and Temperature: A different solvent might decrease the solubility of the desired diastereomer, leading to a higher recovery.[9] Experimenting with a lower final crystallization temperature can also increase the amount of product that precipitates.[8]
Recycle the Mother Liquor: The mother liquor is enriched in the other diastereomer.[9] The resolving agent can often be recovered from the mother liquor, and the undesired enantiomer of 2-isopropylsuccinic acid can be racemized and recycled, a common strategy in industrial processes to improve overall efficiency.[8][9]
Consider Crystallization-Induced Dynamic Resolution (CIDR): In some advanced systems, it's possible to establish conditions where the undesired diastereomer in solution equilibrates to the desired diastereomer as it crystallizes.[19] This can theoretically lead to yields approaching 100% for the desired enantiomer.[9]
Data Presentation: Illustrative Solvent Screening
The following table demonstrates how data from a solvent screening experiment for the resolution of racemic 2-isopropylsuccinic acid with (S)-(-)-α-methylbenzylamine might be presented. Note: These are illustrative data based on established principles.
Solvent System
Yield of Crystals (%)
Diastereomeric Excess (d.e.) (%)
Observations
Methanol
25
92
High purity, but low yield due to high solubility.
Ethanol
38
85
Good balance of yield and purity. Crystals formed slowly.
Acetone
15
60
Oiled out initially, then formed poor quality crystals. Low d.e.
Ethyl Acetate
45
78
Highest yield, but moderate purity. Requires recrystallization.
Isopropanol
41
88
Very good yield and purity. Promising candidate.
Ethanol/Water (9:1)
48
82
High yield, good purity. Water acts as an anti-solvent.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
Dissolution: In a suitable flask, dissolve the racemic 2-isopropylsuccinic acid (1.0 eq.) and the chosen enantiopure chiral base (e.g., brucine, 1.0 eq.) in the selected solvent at an elevated temperature with stirring until a clear solution is obtained.[7][9]
Filtration (Optional): If any particulate matter is present, filter the hot solution through a pre-warmed filter to remove impurities that could act as unwanted nucleation sites.[9]
Controlled Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Insulating the flask can help control the cooling rate.[8][9]
Seeding (Optional): Once the solution is slightly supersaturated (just below the dissolution temperature), you may add a few seed crystals of the desired pure diastereomer to promote controlled crystal growth.[9]
Maturation: After cooling, allow the mixture to stir at the final temperature (e.g., room temperature or 0-5 °C) for several hours to overnight to allow the system to reach equilibrium and maximize crystallization.[9]
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
Drying: Air-dry the crystals. Retain a small sample for d.e. analysis.
Recrystallization (If necessary): To improve purity, dissolve the crystals in a minimal amount of hot solvent, and repeat steps 3-7.[8]
Liberation of the Enriched Acid: Suspend the purified diastereomeric salt in water. Add a mineral acid (e.g., 2 M HCl) and stir until the solid dissolves.[7] This protonates the succinic acid and forms the soluble salt of the chiral base.
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the enantiomerically enriched 2-isopropylsuccinic acid.[7]
Protocol 2: HPLC Analysis of Enantiomeric Excess (e.e.)
Sample Preparation: After the liberation step (Protocol 1, step 10), combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent. Dissolve a small amount of the resulting solid (the enriched 2-isopropylsuccinic acid) in the HPLC mobile phase.
Chromatography:
Column: Use a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for carboxylic acids.[20]
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol).
Additive: For acidic analytes like 2-isopropylsuccinic acid, adding a small amount of a strong acid (e.g., 0.1% trifluoroacetic acid - TFA) to the mobile phase is often crucial to suppress ionization and achieve good peak shape and resolution.[21]
Analysis: Inject the sample. The two enantiomers should elute as separate peaks. Calculate the enantiomeric excess (e.e.) using the peak areas (A1 and A2) of the two enantiomers:
e.e. (%) = [ |A1 - A2| / (A1 + A2) ] * 100
References
Nafie, L. A., et al. (2018). In-Situ Monitoring of Enantiomeric Excess During a Catalytic Kinetic Resolution. ACS Catalysis. [Link]
Zhang, G., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry. [Link]
Saito, Y., et al. (2025). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. ACS Omega. [Link]
Nafie, L. A., et al. (2018). In-Situ Monitoring of Enantiomeric Excess During a Catalytic Kinetic Resolution. ACS Catalysis. [Link]
Reider, P. J., et al. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols.
Amin, A., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]
Nafie, L. A. (2004). Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. PubMed. [Link]
Pálvölgyi, A., et al. (2017). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid. ResearchGate. [Link]
Nieto, S., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]
Amilan, J. J., et al. (2018). Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics. The Journal of Organic Chemistry. [Link]
Rest, C., et al. (2022). Chiroptical Enhancement of Chiral Dicarboxylic Acids from Confinement in a Stereodynamic Supramolecular Cage. ACS Sensors. [Link]
Reddit. (2023). Separation of diastereomers by crystallization with seeding. Reddit. [Link]
ResearchGate. (n.d.). Chiral HPLC resolution of racemic compound (±)-2 into pure enantiomers. ResearchGate. [Link]
Pálovics, E., et al. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. [Link]
Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Pharmaceuticals. [Link]
Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. [Link]
van den Nieuwendijk, A. M. C. H., et al. (2004). Efficient Crystallization-Induced Dynamic Resolution of α-Substituted Carboxylic Acids. The Journal of Organic Chemistry. [Link]
Białońska, A., & Ciunik, Z. (2013). Why Is the Resolution of Certain Racemic Modifications Inefficient? Formation of Diastereomeric Double Salts of Brucinium. Crystal Growth & Design. [Link]
Kim, H., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. [Link]
Miyamoto, T., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. [Link]
Mandal, K. K. (n.d.). STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution. St. Paul's Cathedral Mission College. [Link]
Rest, C., et al. (2022). Chiroptical Enhancement of Chiral Dicarboxylic Acids from Confinement in a Stereodynamic Supramolecular Cage. ACS Sensors. [Link]
Gedenk, M., et al. (2005). Preparative-scale separation of enantiomers of chiral carboxylic acids.
Zare, H., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. [Link]
LibreTexts. (2023). 5.9: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
SlidePlayer. (n.d.). Resolution of Enantiomers. SlidePlayer. [Link]
Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]
White, J. M., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry. [Link]
Mátyus, P., et al. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
Comparative Guide: Chiral Catalysts for the High-Yield Asymmetric Synthesis of 2-Isopropylsuccinic Acid
An authoritative comparison guide on chiral catalysts for the high-yield asymmetric synthesis of 2-isopropylsuccinic acid, designed for researchers, synthetic chemists, and drug development professionals. Introduction &...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative comparison guide on chiral catalysts for the high-yield asymmetric synthesis of 2-isopropylsuccinic acid, designed for researchers, synthetic chemists, and drug development professionals.
Introduction & Mechanistic Context
2-Isopropylsuccinic acid and its derivatives are highly valued chiral building blocks. They serve as critical structural motifs in the synthesis of complex natural products, such as the antimigratory polyketide-peptide hybrid ulleungdolin[1], and act as versatile precursors for various pharmaceutical active pharmaceutical ingredients (APIs).
Achieving high-yield, enantioselective production of this dicarboxylic acid requires precise catalytic strategies. The most atom-economical and scalable route is the asymmetric hydrogenation of prochiral precursors, specifically 2-isopropylidenesuccinic acid (itaconate derivatives) or 2-isopropylmaleic acid diesters[2]. The choice of the transition metal and chiral ligand is not arbitrary; it is strictly dictated by the steric and electronic properties of the substrate's coordinating groups.
Catalyst Selection Logic & Causality
To achieve >95% enantiomeric excess (ee), the catalyst must lock the substrate into a rigid conformation during the stereodetermining hydride transfer step. Here is the causality behind selecting the three premier catalytic systems:
A. Rhodium-Bisphosphine Complexes (e.g., Rh-DuPhos)
Mechanistic Causality: Rhodium catalysts excel when the substrate can form a stable chelate. The β-carbonyl oxygen and the olefin of the itaconate derivative coordinate to the Rh center, locking the substrate in a rigid bidentate conformation. The highly modular and sterically demanding DuPhos ligand dictates the facial approach of hydrogen gas, leading to extremely high enantiomeric excesses (>98% ee) and rapid reaction kinetics[3].
Mechanistic Causality: When the double bond is tetrasubstituted or lacks the optimal geometry for Rh-chelation, Ir-catalysts featuring N,P-ligands are superior. Iridium does not strictly require a secondary coordinating group to achieve high stereocontrol. It can efficiently process sterically hindered olefins and convert unpurified cis/trans mixtures of 2-alkyl maleic acid diesters into a single chiral succinate with high enantiomeric purity[2].
C. Ruthenium-Phosphine Complexes (e.g., Ru-DIOP, Ru-BINAP)
Optimal Substrate: 2-Isopropylsuccinic anhydride.
Mechanistic Causality: Ru-complexes are historically employed for the regioselective hydrogenation and kinetic resolution of cyclic anhydrides. The steric bulk of the isopropyl group interacts with the chiral phosphine ligand (e.g., DIOP), directing the ruthenium hydride attack to the less hindered carbonyl group. This provides a regioselective lactone formation pathway, though it is generally less efficient for purely generating the open-chain diacid compared to Rh or Ir systems[4].
Caption: Logical decision tree for selecting chiral catalysts based on the 2-isopropyl dicarboxylic acid precursor.
Quantitative Performance Comparison
The following table summarizes the field-proven performance metrics of these catalytic systems when applied to 2-isopropylsuccinic acid synthesis.
To ensure scientific integrity, the following methodology is designed as a self-validating system . It incorporates mid-reaction analytical checkpoints to confirm causality (catalyst activation and substrate conversion) before proceeding to downstream isolation.
System Purging (Critical for Catalyst Lifespan): Transfer the 2-isopropylidenesuccinic acid 1-methyl ester into a glass liner containing a magnetic stir bar. Place the liner into the autoclave. Purge the vessel with Argon via three vacuum/Argon cycles.
Catalyst Introduction: Inside an argon-filled glovebox, dissolve the[Rh(COD)(R,R-DuPhos)]BF₄ catalyst in 20 mL of anhydrous, degassed methanol. Inject this active catalyst solution into the autoclave against a positive counter-flow of Argon.
Hydrogenation: Seal the autoclave. Purge the system with H₂ gas (3 cycles of pressurizing to 15 psi and venting). Finally, pressurize the reactor to 40 psi with H₂. Stir the reaction vigorously (800 rpm) at 25°C for 3 hours.
Self-Validation Checkpoint (NMR): Vent the H₂ pressure carefully. Under Argon, extract a 50 µL aliquot, evaporate the methanol, and dissolve in CDCl₃. Analyze via ¹H-NMR. Causality check: The complete disappearance of the olefinic proton signal (typically around δ 5.8-6.2 ppm) validates that the oxidative addition and migratory insertion steps have reached >99% conversion. If the olefin peak persists, re-pressurize and stir for an additional 1 hour.
Workup & Isolation: Once conversion is validated, concentrate the reaction mixture under reduced pressure. Pass the crude residue through a short silica gel plug (eluting with EtOAc/Hexanes) to remove the Rh-catalyst.
Stereochemical Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column) to validate the enantiomeric excess (>98% ee).
Caption: Catalytic cycle of Rh-DuPhos mediated asymmetric hydrogenation highlighting the stereodetermining step.
References
Hwang, G. J., et al. "Ulleungdolin, a Polyketide–Peptide Hybrid Bearing a 2,4-Di-O-methyl-β-d-antiarose from Streptomyces sp. 13F051 Co-cultured with Leohumicola minima 15S071." Journal of Natural Products, ACS Publications. Available at: [Link]
Ikariya, T., Osakada, K., Ishii, Y., Osawa, S., Saburi, M., & Yoshikawa, S. "Regioselective Hydrogenation of Unsymmetrically Substituted Cyclic Anhydrides Catalyzed by Ruthenium Complexes with Phosphine Ligands." Bulletin of the Chemical Society of Japan, 1984, 57(3), 897-898. Available at: [Link]
Burk, M. J. "Hydrogenation asymetrique (Asymmetric Hydrogenation)." World Intellectual Property Organization, WO1999052852A1.
Comparing solvent extraction methods for 2-isopropylsuccinic acid recovery
An In-Depth Guide to Solvent Extraction Methods for 2-Isopropylsuccinic Acid Recovery Introduction: The Challenge of 2-Isopropylsuccinic Acid Recovery 2-Isopropylsuccinic acid, a dicarboxylic acid, represents a valuable...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to Solvent Extraction Methods for 2-Isopropylsuccinic Acid Recovery
Introduction: The Challenge of 2-Isopropylsuccinic Acid Recovery
2-Isopropylsuccinic acid, a dicarboxylic acid, represents a valuable platform chemical and potential pharmaceutical intermediate. Its production, often through fermentation, results in dilute aqueous solutions, making its recovery a significant cost and energy bottleneck in the overall process.[1][2] Efficient downstream processing is paramount to achieving economic viability. Liquid-liquid extraction (LLE) stands out as a robust and scalable technique for this purpose, offering high selectivity and yield.[3][4]
This guide compares several LLE strategies, from traditional physical solvent extraction to advanced reactive and green solvent systems. While direct experimental data for 2-isopropylsuccinic acid is not extensively published, the principles outlined are derived from comprehensive studies on structurally similar molecules like succinic acid, levulinic acid, and other carboxylic acids, providing a strong, scientifically-grounded framework for methodology development.[5][6][7]
Fundamentals of Liquid-Liquid Extraction for Carboxylic Acids
The core principle of LLE is the partitioning of a solute (2-isopropylsuccinic acid) between two immiscible liquid phases: the aqueous phase (e.g., fermentation broth) and an organic solvent phase. The efficiency of this process is dictated by the distribution coefficient (K_D), which is the ratio of the solute's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.
A critical factor is the pH of the aqueous phase. Carboxylic acids exist in equilibrium between their undissociated (protonated) form and dissociated (anionic) form. The undissociated form is significantly more soluble in organic solvents. Therefore, to maximize extraction efficiency, the pH of the aqueous feed is typically adjusted to be below the acid's first dissociation constant (pKa1), ensuring it is predominantly in its extractable, undissociated state.
Extraction methods can be broadly categorized as physical or reactive.
Physical Extraction : Relies on the simple partitioning of the acid into the solvent based on solubility.
Reactive Extraction : Involves a chemical reaction in the organic phase, typically with an extractant molecule, to form a complex with high organic solubility. This approach dramatically increases the distribution coefficient and overall extraction efficiency.[6][8]
Comparative Analysis of Solvent Systems
Physical Extraction with Conventional Solvents
Conventional organic solvents like alcohols, esters, and ketones can be used for physical extraction.[9] Ethyl acetate, for instance, is a low-cost solvent with a favorable partition coefficient for many volatile fatty acids.[2] However, physical extraction often suffers from low distribution coefficients for dicarboxylic acids like succinic acid, necessitating large solvent volumes and leading to high energy consumption during solvent recovery.[9]
Reactive Extraction with Amine-Based Extractants
Reactive extraction using high-molecular-weight aliphatic amines is one of the most effective methods for carboxylic acid recovery.[7] These extractants act as liquid ion exchangers, forming acid-amine complexes that are highly soluble in the organic phase.
Commonly used amine extractants include:
Secondary Amines (e.g., Amberlite LA-2): This liquid anion exchanger has demonstrated high extraction efficiencies for various carboxylic acids, including formic, levulinic, and glycolic acids.[5][10][11][12] It is known for forming stable complexes and is soluble in a range of organic diluents.[12][]
Tertiary Amines (e.g., Tri-n-octylamine, TOA): TOA is widely studied and highly effective, particularly when paired with an appropriate diluent.[4][6][8] The choice of diluent is critical, as it influences the polarity of the organic phase and the stability of the acid-amine complex.
The extraction power of amine-diluent systems follows a general trend, with active diluents (like alcohols) that can form hydrogen bonds providing superior performance compared to inert ones (like kerosene or alkanes).[6][8] For succinic acid, the extraction efficiency of TOA in various diluents was found to be in the order of benzyl alcohol > 2-octanol > 1-decanol, with benzyl alcohol achieving an efficiency of 99.44%.[6][8][14][15]
Caption: Mechanism of Reactive Extraction with Amines.
Reactive Extraction with Organophosphorus Extractants
Organophosphorus compounds, such as tributyl phosphate (TBP), are another class of extractants.[4][16] They act as carbon-bonded oxygen-donor extractants. While effective, studies comparing them directly with amine-based systems for propionic acid recovery found the extraction power to be in the order of TOA > Aliquat 336 (a quaternary amine) > TBP.[14] This suggests that for dicarboxylic acids like 2-isopropylsuccinic acid, amine-based systems are likely to be more efficient.
Green and Novel Solvent Systems
Growing environmental concerns have spurred research into greener, more sustainable solvent alternatives.
Deep Eutectic Solvents (DESs): DESs are mixtures of a hydrogen bond donor (e.g., a carboxylic acid) and a hydrogen bond acceptor (e.g., a quaternary ammonium salt).[17][18] These solvents are often biodegradable, non-toxic, and have low volatility.[19] Carboxylic acid-based DESs have shown great potential as green solvents for extraction processes, offering a promising area for future development in 2-isopropylsuccinic acid recovery.[17]
Ionic Liquids (ILs) and Aqueous Two-Phase Systems (ATPS): Ionic liquids are salts with low melting points that can be used as solvents.[1] An ATPS can be formed by combining an IL with a salt solution (e.g., K2HPO4), creating two immiscible aqueous phases.[20] This method avoids the use of volatile organic solvents entirely. For succinic acid, extraction efficiencies of 75-95% have been reported using piperidinium-based ILs, and up to 85.5% with an OmimBr/(NH4)2SO4 system.[20][21]
Performance Data Summary
The following table summarizes experimental data for the extraction of succinic acid and other relevant carboxylic acids using various solvent systems. This data provides a strong basis for selecting a starting point for the extraction of 2-isopropylsuccinic acid.
Below are two detailed protocols for promising extraction methods. Researchers should adapt concentrations and conditions based on the specific properties of 2-isopropylsuccinic acid.
Protocol 1: Reactive Extraction using Tri-n-octylamine (TOA) in Benzyl Alcohol
This protocol is based on the highly effective systems identified for succinic acid.[6][8]
Objective: To determine the distribution coefficient and extraction efficiency of 2-isopropylsuccinic acid using a TOA/benzyl alcohol organic phase.
Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) for pH adjustment
Sodium hydroxide (NaOH) for titration
Phenolphthalein indicator
Separatory funnels (100 mL)
Magnetic stirrer and stir bars
pH meter
Procedure:
Aqueous Phase Preparation: Prepare a stock solution of 2-isopropylsuccinic acid in deionized water. Adjust the pH of the solution to < pKa1 (a value of pH 2.0 is a good starting point for dicarboxylic acids) using HCl or H2SO4.[7]
Organic Phase Preparation: Prepare the organic phase by dissolving a known concentration of TOA in benzyl alcohol (e.g., 0.57 mol/kg).[6] Prepare a series of concentrations to evaluate the effect of extractant loading.
Extraction:
a. Add equal volumes (e.g., 15 mL) of the aqueous and organic phases to a separatory funnel.[6]
b. Shake vigorously for a sufficient time to reach equilibrium. A contact time of 2 hours at a constant temperature (e.g., 25°C) with stirring is recommended.[6]
c. Allow the phases to separate completely. This may take 30 minutes to an hour.
Analysis:
a. Carefully separate the two phases.
b. Determine the concentration of 2-isopropylsuccinic acid remaining in the aqueous (raffinate) phase via titration with a standardized NaOH solution using phenolphthalein as an indicator.
c. Calculate the concentration of the acid in the organic phase by mass balance: [Acid]_org = [Acid]_initial_aq - [Acid]_final_aq.
Calculations:
Distribution Coefficient (K_D): K_D = [Acid]_org / [Acid]_final_aq
Caption: General Workflow for a Batch LLE Experiment.
Protocol 2: Aqueous Two-Phase System (ATPS) Extraction using an Ionic Liquid
This protocol provides a framework for an environmentally benign extraction process based on methods developed for succinic acid.[21][22]
Objective: To evaluate the partitioning of 2-isopropylsuccinic acid in an ethanol/ammonium sulfate ATPS.
Materials:
2-Isopropylsuccinic acid aqueous solution
Ethanol
Ammonium sulfate ((NH4)2SO4)
Centrifuge tubes (50 mL)
Vortex mixer
Centrifuge
Procedure:
System Preparation:
a. In a 50 mL centrifuge tube, add a known weight of ammonium sulfate.
b. Add a known weight of the 2-isopropylsuccinic acid stock solution.
c. Add a known weight of ethanol. A typical starting composition might be 25% (w/w) ethanol, 15% (w/w) (NH4)2SO4, and 60% (w/w) aqueous acid solution.
Phase Formation and Extraction:
a. Vortex the mixture thoroughly for 2-3 minutes to ensure complete mixing and salt dissolution.
b. Centrifuge the tube (e.g., at 4000 rpm for 15 minutes) to accelerate phase separation. Two distinct aqueous phases will form: an ethanol-rich top phase and a salt-rich bottom phase.
Analysis:
a. Carefully pipette samples from the top and bottom phases. Measure the volume or weight of each phase.
b. Determine the concentration of 2-isopropylsuccinic acid in each phase using an appropriate analytical method (e.g., HPLC or titration).
Calculations:
Partition Coefficient (K): K = [Acid]_top_phase / [Acid]_bottom_phase
For the recovery of 2-isopropylsuccinic acid, reactive extraction using a tertiary amine like TOA in an active diluent such as benzyl alcohol presents the most promising conventional approach, with documented efficiencies exceeding 99% for the parent compound, succinic acid.[6][8] This method offers a high distribution coefficient, which translates to lower solvent requirements and potentially more economical processing.
However, for applications demanding greener processes, aqueous two-phase systems using ionic liquids or even simple ethanol/salt combinations offer a compelling alternative.[21][22] These methods eliminate the need for volatile and often toxic organic solvents, aligning with the principles of sustainable chemistry. While their extraction efficiencies may be slightly lower in a single stage, they can be enhanced through multi-stage extraction processes.
Future research should focus on direct experimental validation of these systems for 2-isopropylsuccinic acid, followed by process optimization, solvent recycling strategies, and techno-economic analysis to determine the most viable route for industrial-scale recovery.
References
Reactive Extraction of Levulinic Acid by Amberlite LA-2 Extractant.
Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evalu
Natural Carboxylic Acid Deep Eutectic Solvents: Properties, Bioactivities and Walnut Green Peel Flavonoid Extraction. MDPI.
Selective Extraction of Medium-Chain Carboxylic Acids by Electrodialysis and Phase Separ
Reactive Extraction of Monocarboxylic Acids (Formic, Acetic, and Propionic) Using Tributyl Phosphate in Green Solvents (Cyclopentyl Methyl Ether and 2-Methyltetrahydrofuran).
Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separ
Reactive Extraction of Formic Acid by Amberlite LA-2 Extractant.
Reactive Extraction of Oxoethanoic Acid (Glyoxylic Acid) Using Amberlite-LA2 in Different Diluents.
Liquid-Liquid Extraction of Tartaric Acid from Aqueous Solutions by Amberlite LA-2 as Liquid Ion Exchanger. LJEEST.
Applications of Ionic Liquids in Carboxylic Acids Separ
CAS 11128-96-4 (Amberlite LA-2). BOC Sciences.
Green Carboxylic Acid-Based Deep Eutectic Solvents as Solvents for Extractive Desulfurization.
Recovery of Volatile Fatty Acids from Fermentation Broth Using Ethyl Acetate as Solvent. Chemical Engineering Transactions.
A Comparative study of TOA in diluents for Reactive Extraction of Succinic Acid. ChemRxiv.
Green extraction of berberine from Coscinium fenestratum (Gaertn.) Colebr. using ultrasound-assisted aqueous solutions of organi. ScienceDirect.
Study on Extraction of Carboxylic Acid Using Solvent Extraction-IJAERD. IJAERD.
A Review: Reactive Extraction of Succinic Acid form Aqueous Solution Using Different Extractant.
New reactive extraction systems for separ
A Comparative study of TOA in diluents for Reactive Extraction of Succinic Acid.
A Comparative study of TOA in diluents for Reactive Extraction of Succinic Acid. ChemRxiv.
Liquid Extraction of Succinic Acid by Aqueous Two-Phase Systems Composed of Piperidinium Ionic Liquids and Phosphate Salt. Korean Chemical Engineering Research.
Extraction of succinic acid by aqueous two-phase system using alcohols/salts and ionic liquids/salts.
Extraction and Esterification of Succinic Acid Using Aqueous Two-phase Systems Composed of Ethanol and Salts.
Navigating the Safe Handling of 2-Isopropylsuccinic Acid: A Guide to Personal Protective Equipment and Operational Safety
As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of any chemical reagent, including 2-Isopropylsuccinic acid, demands a thorough understanding...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of any chemical reagent, including 2-Isopropylsuccinic acid, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the personal protective equipment (PPE), operational procedures, and emergency plans necessary for the safe management of 2-Isopropylsuccinic acid in a laboratory setting.
Hazard Assessment: Understanding the Risks
Before any handling, a comprehensive risk assessment is paramount. While specific data for 2-Isopropylsuccinic acid is not extensively detailed in all public sources, we can infer its primary hazards based on the safety profiles of structurally similar organic acids, such as 2-methylsuccinic acid and other substituted succinic acids. The primary anticipated hazards include:
Skin Irritation (Category 2) : Direct contact may cause skin irritation.[1][2][3]
Serious Eye Irritation (Category 2A) : The substance is expected to cause serious irritation upon contact with the eyes.[1][2][3][4]
Respiratory Irritation (Category 3) : Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3]
These classifications necessitate a stringent approach to PPE to create a reliable barrier between the researcher and the chemical.
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a matter of convenience but a critical control measure dictated by the risk assessment. The following components are mandatory when handling 2-Isopropylsuccinic acid.
The eyes are exceptionally vulnerable to chemical insults. The causality is simple: accidental splashes can cause significant and potentially irreversible damage.
Minimum Requirement: At a minimum, safety glasses with side-shields conforming to NIOSH (US) or EN166 (EU) standards must be worn.[1][2]
Recommended for Splash Risk: For any procedure involving liquids, solutions, or the potential for splashes, chemical splash goggles are required.[5] These provide a seal around the eyes, offering superior protection.
Maximum Protection: When handling larger quantities or during procedures with a high risk of splashing, a face shield should be worn in addition to safety goggles.[6][7] The face shield protects the entire face from direct contact.
Studies have shown that the hands and forearms are the most common sites of chemical exposure in a lab setting.[8] Therefore, selecting the correct gloves is critical.
Material Selection: Gloves made from nitrile rubber are highly recommended for handling organic acids like 2-Isopropylsuccinic acid.[6] Nitrile provides good resistance to a range of chemicals and offers excellent dexterity.
Inspection and Use: Always inspect gloves for tears or punctures before use. Ensure gloves are of the correct size to prevent tearing or slippage. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[2][9]
Laboratory Coat: A standard, long-sleeved laboratory coat is required to protect the skin and personal clothing from minor spills and contamination.
Chemical-Resistant Apron: For procedures involving mixing, pouring, or a heightened risk of splashes, a chemical-resistant apron should be worn over the lab coat.[8]
Clothing: Personal clothing should cover the legs; shorts and open-toed shoes are never appropriate in a laboratory setting.
2-Isopropylsuccinic acid is a solid, and handling it can generate dust, which may cause respiratory irritation.[1][2][3]
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. Always handle solid 2-Isopropylsuccinic acid in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[1][2]
When Respirators are Needed: If a risk assessment determines that engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill clean-up, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with cartridges suitable for organic vapors and acid gases should be used.[1][7] Proper fit-testing and training are mandatory for all respirator users.[6]
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing/Handling Small Quantities (Solid)
Safety Goggles
Nitrile Gloves
Lab Coat
Required if outside a fume hood
Preparing Solutions / Transfers
Safety Goggles & Face Shield
Nitrile Gloves
Lab Coat & Chemical-Resistant Apron
Use within a fume hood
Cleaning Minor Spills
Safety Goggles & Face Shield
Nitrile Gloves
Lab Coat & Chemical-Resistant Apron
Air-purifying respirator may be needed
Responding to Major Spills
Full-face Respirator
Heavy-duty Nitrile or Butyl Gloves
Chemical-Resistant Suit
Self-Contained Breathing Apparatus (SCBA) may be required
Operational and Disposal Plans
A safe protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from handling to disposal.
Preparation: Designate a specific area for handling, preferably inside a chemical fume hood.[1] Ensure an eyewash station and safety shower are immediately accessible.[10]
Don PPE: Put on all required PPE as identified in your risk assessment.
Handling: Avoid the formation of dust and aerosols.[1][2] Use tools (spatulas, scoops) to transfer the solid. If creating a solution, add the acid to the solvent slowly.
Storage: Keep the container tightly closed in a dry, well-ventilated place when not in use.[2]
Decontamination: After handling, wipe down the work area. Remove PPE carefully, avoiding self-contamination.
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2][4]
Immediate and correct response to a spill is critical to mitigate harm. The procedure depends on the scale of the spill.
Caption: Workflow for responding to a chemical spill.
Chemical waste must be managed responsibly to protect both people and the environment.
Waste Collection: All materials contaminated with 2-Isopropylsuccinic acid, including spill cleanup debris and empty containers, must be collected as hazardous waste.[11][12]
Labeling: The waste container must be sealed and clearly labeled with its contents.
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office. Never pour 2-Isopropylsuccinic acid or its solutions down the drain.[2][3] Dispose of the contents and container in accordance with all local, regional, and national regulations.[4][10]
By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
Uniform Manufacturer. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?6